3-Chloro-4-(trifluoromethyl)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCRXCBPWHSEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634674 | |
| Record name | 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361393-93-3 | |
| Record name | 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 361393-93-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-4-(trifluoromethyl)benzylamine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)benzylamine is a critical chemical intermediate, primarily recognized for its role in the synthesis of multi-kinase inhibitors used in oncology. Its unique structure, featuring both a chloro and a trifluoromethyl group on the benzene ring, imparts specific physicochemical properties that are leveraged in the design of targeted therapeutics. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant application in the development of the anticancer drug Sorafenib.
Chemical and Physical Properties
The properties of 4-Chloro-3-(trifluoromethyl)benzylamine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 62039-92-3 | [1][2] |
| Molecular Formula | C₈H₇ClF₃N | [1] |
| Molecular Weight | 209.60 g/mol | [1] |
| Appearance | - | - |
| Melting Point | 138-141 °C | [1] |
| Boiling Point | - | - |
| Density | 1.379 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.495 | |
| Flash Point | >110 °C (>230.0 °F) | |
| InChI Key | SRHQOQMNBVOXCF-UHFFFAOYSA-N | |
| SMILES | NCc1ccc(Cl)c(c1)C(F)(F)F |
Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine
A common synthetic route to 4-Chloro-3-(trifluoromethyl)benzylamine involves the reduction of the corresponding nitrile or the reductive amination of the corresponding benzaldehyde. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis via Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile
This protocol is based on established chemical transformations for the synthesis of benzylamines from benzonitriles.
Materials:
-
4-Chloro-3-(trifluoromethyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Starting Material: A solution of 4-Chloro-3-(trifluoromethyl)benzonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is to safely decompose the excess reducing agent and precipitate the aluminum salts.
-
Work-up: The resulting suspension is filtered, and the solid residue is washed with the reaction solvent. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-Chloro-3-(trifluoromethyl)benzylamine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Application in Drug Development: Synthesis of Sorafenib
4-Chloro-3-(trifluoromethyl)benzylamine is a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. The benzylamine moiety is typically converted to an isocyanate which then reacts with an amine to form the urea linkage central to Sorafenib's structure.
Logical Workflow: Synthesis of Sorafenib from 4-Chloro-3-(trifluoromethyl)aniline
The following diagram illustrates a common synthetic pathway to Sorafenib, starting from the related aniline, which would be a precursor to the benzylamine or can be used to generate a related isocyanate.
Caption: A generalized synthetic scheme for Sorafenib.[3]
Signaling Pathway Targeted by Sorafenib
Sorafenib functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis. A simplified representation of the key signaling pathways targeted by Sorafenib is provided below.
Caption: Sorafenib's dual mechanism of action.[3]
Safety and Handling
4-Chloro-3-(trifluoromethyl)benzylamine is classified as a corrosive and toxic substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Chloro-3-(trifluoromethyl)benzylamine is a valuable building block in medicinal chemistry, most notably for the synthesis of the anticancer drug Sorafenib. Its synthesis requires careful handling due to its hazardous nature. A thorough understanding of its properties and reactivity is essential for its effective and safe use in research and drug development. The dual-action mechanism of its derivative, Sorafenib, in inhibiting key signaling pathways highlights the importance of such fluorinated intermediates in designing potent and specific therapeutic agents.
References
3-Chloro-4-(trifluoromethyl)benzylamine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
This compound is a substituted benzylamine compound. Its key quantitative data are summarized below.
| Property | Value |
| IUPAC Name | (3-Chloro-4-(trifluoromethyl)phenyl)methanamine |
| CAS Number | 361393-93-3 |
| Molecular Formula | C₈H₇ClF₃N |
| Molecular Weight | 209.60 g/mol |
Note: This compound is an isomer of the more commonly cited 4-Chloro-3-(trifluoromethyl)benzylamine (CAS Number: 62039-92-3).
Molecular Structure
The structure of this compound consists of a benzene ring substituted with a chlorine atom at position 3, a trifluoromethyl group at position 4, and an aminomethyl group (-CH₂NH₂) at position 1.
Caption: 2D representation of the molecular structure.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound (CAS 361393-93-3) are not extensively documented in publicly available literature, a logical and common synthetic pathway would involve the reductive amination of its corresponding aldehyde.
Protocol: Synthesis via Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde
This protocol is a representative method for the synthesis of benzylamines from their corresponding benzaldehydes.
Materials:
-
3-Chloro-4-(trifluoromethyl)benzaldehyde
-
Ammonium acetate or ammonia
-
A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)
-
An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Methodology:
-
Imine Formation: Dissolve 3-Chloro-4-(trifluoromethyl)benzaldehyde (1 equivalent) in the chosen solvent within a reaction vessel. Add an excess of the amine source, such as ammonium acetate (approximately 10 equivalents). Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: To the solution containing the imine, carefully add the reducing agent.
-
If using sodium cyanoborohydride: Add NaBH₃CN (approximately 2 equivalents) to the mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 60°C) overnight.
-
If using catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd-C), and subject the mixture to a hydrogen atmosphere.
-
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting aldehyde.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature if heated.
-
Quench the reaction carefully, for example, by adding water.
-
Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound via column chromatography or distillation to achieve the desired purity.
-
Logical Workflow Diagram
The following diagram illustrates the logical steps for the synthesis of this compound from its aldehyde precursor.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzylamine
This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethyl)benzylamine, a halogenated organic compound of interest to researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a visual representation of the synthetic workflow.
Chemical Identity: IUPAC Name and Synonyms
The compound with the common name this compound is systematically named according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). Its chemical structure consists of a benzylamine core substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position of the benzene ring.
The formal IUPAC name for this compound is (3-chloro-4-(trifluoromethyl)phenyl)methanamine .
This chemical is also known by several synonyms and identifiers, which are crucial for database searches and procurement. These include:
-
3-Chloro-4-(trifluoromethyl)benzenemethanamine
-
1-(3-Chloro-4-(trifluoromethyl)phenyl)methanamine
-
CAS Number: 361393-93-3
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₈H₇ClF₃N |
| Molecular Weight | 209.60 g/mol |
| Appearance | Not specified (often a liquid or low-melting solid) |
| Boiling Point | Not precisely determined |
| Melting Point | Not precisely determined |
| Density | Not precisely determined |
| Solubility | Expected to be soluble in common organic solvents |
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of related substituted benzylamines and involves a two-step process starting from 3-chloro-4-(trifluoromethyl)benzonitrile.
Step 1: Synthesis of 3-Chloro-4-(trifluoromethyl)benzonitrile
A common route to substituted benzonitriles is via the Sandmeyer reaction of the corresponding aniline. The synthesis starts from the commercially available 3-chloro-4-(trifluoromethyl)aniline.
-
Materials: 3-chloro-4-(trifluoromethyl)aniline, hydrochloric acid, sodium nitrite, copper(I) cyanide, sodium cyanide, toluene, water.
-
Procedure:
-
A solution of 3-chloro-4-(trifluoromethyl)aniline in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated.
-
The cold diazonium salt solution is slowly added to the hot cyanide solution, leading to the evolution of nitrogen gas and the formation of 3-chloro-4-(trifluoromethyl)benzonitrile.
-
After the addition is complete, the reaction mixture is heated for a period to ensure complete reaction.
-
The mixture is then cooled, and the organic product is extracted with a suitable solvent like toluene.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude benzonitrile.
-
The product can be further purified by distillation or chromatography.
-
Step 2: Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile to this compound
The nitrile group is then reduced to a primary amine to yield the final product.
-
Materials: 3-chloro-4-(trifluoromethyl)benzonitrile, lithium aluminum hydride (LiAlH₄) or another suitable reducing agent, anhydrous diethyl ether or tetrahydrofuran (THF), water, sodium hydroxide solution.
-
Procedure:
-
A solution of 3-chloro-4-(trifluoromethyl)benzonitrile in an anhydrous etheral solvent (like diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and a suspension of lithium aluminum hydride in the same solvent is added portion-wise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the nitrile.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with the etheral solvent.
-
The combined organic filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation to yield the crude this compound.
-
The final product can be purified by vacuum distillation or column chromatography.
-
Visualized Experimental Workflow
The following diagram illustrates the key stages in the described synthesis of this compound.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzylamine and Its Isomer
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the physical and chemical properties of 3-Chloro-4-(trifluoromethyl)benzylamine. Initial comprehensive searches for experimental data and detailed protocols for this specific compound have yielded limited specific results. However, substantial information is available for its structural isomer, 4-Chloro-3-(trifluoromethyl)benzylamine , which is often used in similar research and development contexts.
This guide will primarily focus on the available data for 4-Chloro-3-(trifluoromethyl)benzylamine as a valuable and informative alternative.
Part 1: 4-Chloro-3-(trifluoromethyl)benzylamine
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Chloro-3-(trifluoromethyl)benzylamine is presented below.
| Property | Value | Source |
| CAS Number | 62039-92-3 | [Matrix Scientific] |
| Molecular Formula | C₈H₇ClF₃N | [Matrix Scientific] |
| Molecular Weight | 209.60 g/mol | [Matrix Scientific] |
| Melting Point | 138-141 °C | [Matrix Scientific] |
| Density | 1.379 g/cm³ | [Matrix Scientific] |
| Flash Point | >110 °C | [Matrix Scientific] |
| Appearance | Not specified | |
| Solubility | Not specified |
Spectroscopic Data
Synthesis Protocol
A detailed, validated experimental protocol for the synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine is not explicitly published. However, a plausible synthetic route can be derived from a patented method for its precursor, 4-chloro-3-(trifluoromethyl)aniline, followed by a standard reduction of a nitrile or a related functional group.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline (Precursor)
This step is adapted from patent CN110885298B, which describes the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate from o-chlorotrifluoromethyl benzene. The initial steps to produce 4-chloro-3-(trifluoromethyl)aniline are relevant.
-
Nitration: o-Chlorotrifluoromethyl benzene is reacted with a nitrating agent, such as a mixture of acetic anhydride and concentrated nitric acid, to introduce a nitro group, yielding 4-nitro-2-trifluoromethyl chlorobenzene.
-
Reduction: The resulting 4-nitro-2-trifluoromethyl chlorobenzene is then reduced to 4-chloro-3-(trifluoromethyl)aniline. The patent suggests a reduction system of hydrazine hydrate with an iron catalyst (FeCl₃·6H₂O) and activated carbon, which is an alternative to traditional iron powder reduction.
Step 2: Conversion of Aniline to Benzylamine (Proposed)
A common method to convert an aniline to a benzylamine is via the formation of a benzonitrile followed by reduction.
-
Sandmeyer Reaction: The 4-chloro-3-(trifluoromethyl)aniline can be converted to the corresponding diazonium salt, which is then reacted with a cyanide source (e.g., copper(I) cyanide) to form 4-chloro-3-(trifluoromethyl)benzonitrile.
-
Reduction of Nitrile: The resulting benzonitrile can be reduced to 4-chloro-3-(trifluoromethyl)benzylamine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Experimental Workflow: Proposed Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine
Caption: Proposed synthetic pathway for 4-Chloro-3-(trifluoromethyl)benzylamine.
Part 2: this compound
As of the date of this guide, there is a significant lack of publicly available, experimentally determined data for the physical and chemical properties, spectroscopic analysis, and detailed synthesis protocols for this compound. Researchers interested in this specific isomer are encouraged to perform their own characterization and validation.
Part 3: Application in Drug Discovery and Development
Benzylamine derivatives, particularly those containing trifluoromethyl and chloro groups, are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. The chloro substituent can modulate electronic properties and provide a site for further chemical modification.
While no specific signaling pathways involving this compound or its isomer are documented, compounds with this structural motif are often investigated as inhibitors of kinases, proteases, or other enzymes implicated in various diseases.
General Drug Discovery Workflow
An In-depth Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)benzylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-Chloro-4-(trifluoromethyl)benzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public quantitative solubility data for this compound, this document provides a comprehensive framework for its experimental determination. It includes detailed methodologies for solubility assessment, a template for systematic data presentation, and a visual representation of the experimental workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and consistent solubility data, which is critical for process development, formulation, and regulatory compliance.
Introduction
This compound is a substituted benzylamine derivative with significant applications in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical structure, featuring a chlorinated and trifluoromethylated phenyl ring, imparts unique physicochemical properties that influence its reactivity, bioavailability, and formulation characteristics. A fundamental understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of stable dosage forms.
Understanding Solubility
The solubility of a solid in a liquid is defined as the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical development, it is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is in equilibrium with the solid phase of the compound. It is a critical parameter for understanding the intrinsic physicochemical properties of a drug substance.
-
Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution that was initially prepared from a stock solution (e.g., in DMSO) and then diluted with an aqueous or organic medium. Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.
This guide will focus on the determination of thermodynamic solubility, which is more relevant for robust process development and formulation.
Experimental Protocols for Solubility Determination
The following protocols describe the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility. This can be coupled with gravimetric or spectroscopic analysis to quantify the solute concentration.
3.1. Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, acetonitrile, tetrahydrofuran)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dishes (for gravimetric analysis)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)
3.2. Shake-Flask Method Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the vials at a consistent speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.
-
Analysis: Determine the concentration of this compound in the filtrate using one of the methods described below.
3.3. Analytical Methods
3.3.1. Gravimetric Analysis
This method is straightforward and does not require sophisticated instrumentation, making it a cost-effective option.
-
Weighing: Accurately weigh a clean, dry evaporating dish.
-
Sample Addition: Transfer a known volume of the filtered saturated solution to the pre-weighed evaporating dish and record the exact volume.
-
Evaporation: Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Drying: Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven.
-
Final Weighing: Cool the dish in a desiccator and weigh it again.
-
Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:
S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100
3.3.2. Spectroscopic Analysis (UV-Vis or HPLC)
Spectroscopic methods are generally more sensitive and require smaller sample volumes. A validated analytical method for this compound is a prerequisite.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to construct a calibration curve.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Analyze the diluted sample using the same method as for the standards.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.
Data Presentation
To ensure clarity and facilitate comparison, all quantitative solubility data should be recorded in a structured table.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Analytical Method |
| Methanol | 25 | Gravimetric/HPLC | |
| Ethanol | 25 | Gravimetric/HPLC | |
| Isopropanol | 25 | Gravimetric/HPLC | |
| Acetone | 25 | Gravimetric/HPLC | |
| Ethyl Acetate | 25 | Gravimetric/HPLC | |
| Toluene | 25 | Gravimetric/HPLC | |
| Dichloromethane | 25 | Gravimetric/HPLC | |
| Acetonitrile | 25 | Gravimetric/HPLC | |
| Tetrahydrofuran | 25 | Gravimetric/HPLC |
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide provides a robust experimental framework based on the shake-flask method, coupled with either gravimetric or spectroscopic analysis, to enable the generation of reliable and reproducible solubility data. By following these standardized protocols, researchers can build a comprehensive solubility profile for this important chemical intermediate, thereby facilitating process optimization, formulation development, and ensuring product quality and consistency.
Spectral Data Analysis of 3-Chloro-4-(trifluoromethyl)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available and predicted spectral data for the compound 3-Chloro-4-(trifluoromethyl)benzylamine. Due to the limited availability of experimentally derived public data for this specific molecule, this document presents predicted mass spectrometry data alongside a detailed analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics based on analogous compounds. Furthermore, comprehensive, generalized experimental protocols for acquiring NMR, IR, and Mass Spectrometry data for this class of organic compounds are detailed to aid researchers in their analytical workflows.
Introduction
This compound is a substituted aromatic amine of interest in medicinal chemistry and drug discovery due to the prevalence of the benzylamine scaffold in various biologically active molecules. The presence of a chlorine atom and a trifluoromethyl group on the aromatic ring significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the synthesis of novel compounds. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of such compounds during the research and development process. This guide serves as a resource for scientists, providing the available spectral data and standardized methodologies for its acquisition.
Spectral Data
Mass Spectrometry
While experimental mass spectra for this compound are not widely published, predicted data is available and provides valuable information for mass-to-charge ratio identification.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 210.02919 |
| [M+Na]⁺ | 232.01113 |
| [M-H]⁻ | 208.01463 |
| [M]⁺ | 209.02136 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Characteristics:
-
Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear in the range of 7.2-7.8 ppm. The electron-withdrawing effects of the chlorine and trifluoromethyl groups will likely shift these protons downfield. The splitting pattern will be complex due to the substitution pattern, likely resulting in a doublet, a doublet of doublets, and a singlet or a narrow triplet, depending on the coupling constants.
-
Methylene Protons (CH₂): The two protons of the benzylamine CH₂ group are expected to resonate as a singlet at approximately 3.8-4.0 ppm.
-
Amine Protons (NH₂): The two protons of the primary amine will likely appear as a broad singlet between 1.5 and 2.5 ppm. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature.
Expected ¹³C NMR Characteristics:
-
Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of 120-145 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the chlorine and the benzylamine moiety will also have distinct chemical shifts.
-
Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group is expected to be observed as a quartet in the range of 120-130 ppm with a large C-F coupling constant.
-
Methylene Carbon (CH₂): The benzylic carbon is expected to appear around 45 ppm.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are based on the functional groups present in the molecule.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400-3250 (two bands) | Medium |
| C-H (Aromatic) | Stretch | 3100-3000 | Medium to Weak |
| C-H (CH₂) | Stretch | 2950-2850 | Medium to Weak |
| N-H (Amine) | Bend | 1650-1580 | Medium |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium to Weak |
| C-F (Trifluoromethyl) | Stretch | 1350-1100 | Strong |
| C-N (Amine) | Stretch | 1335-1250 | Medium |
| C-Cl (Chloro) | Stretch | 800-600 | Strong |
Experimental Protocols
The following are generalized protocols for obtaining spectral data for a compound such as this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid/Solid Film):
-
Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) are clean and a background spectrum has been collected.
-
For a liquid, place a small drop directly onto the ATR crystal or one of the salt plates.
-
For a solid, a thin film can be created by dissolving a small amount in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.
-
Assemble the sample holder in the spectrometer.
Data Acquisition:
-
Technique: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent or a mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.
Conclusion
This technical guide has consolidated the available predicted spectral data for this compound and provided a framework for its experimental characterization. While experimental NMR and IR data are currently scarce in the public domain, the provided expected values and general protocols offer a solid foundation for researchers working with this compound. The outlined methodologies are standard in the field of organic and medicinal chemistry and can be adapted for the analysis of similar molecules, thereby facilitating efficient and accurate structural verification in drug discovery and development pipelines.
An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Chloro-4-(trifluoromethyl)benzylamine, a key building block in medicinal chemistry and organic synthesis. Due to its hazardous nature, a thorough understanding of its properties and the implementation of appropriate safety protocols are imperative for its use in research and development.
Chemical Identification and Physicochemical Properties
This compound is a substituted benzylamine with the chemical formula C₈H₇ClF₃N. Its structure features a benzylamine core substituted with a chloro group at the 3-position and a trifluoromethyl group at the 4-position of the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 361393-93-3 | [1][2][3] |
| Molecular Formula | C₈H₇ClF₃N | [1][2][3] |
| Molecular Weight | 209.60 g/mol | [1] |
| Appearance | Not explicitly stated in searches; likely a liquid or solid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Flash Point | Data not available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. It is essential to be fully aware of its potential dangers before handling.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage | Danger | GHS05 |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound to minimize the risk of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. Consider a chemical-resistant apron or suit for larger quantities. |
| Respiratory Protection | Use in a well-ventilated fume hood. If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Safety showers and eyewash stations must be readily accessible in the immediate work area.
Storage Requirements
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Emergency Procedures and First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
General Synthetic Protocol: Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile (Hypothetical)
This protocol is a general guideline based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.
Materials:
-
3-Chloro-4-(trifluoromethyl)benzonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-4-(trifluoromethyl)benzonitrile in the appropriate anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water.
-
Filter the resulting mixture and wash the solid with the reaction solvent.
-
Combine the filtrate and washes, and dry over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by a suitable method, such as distillation or column chromatography.
Use in Drug Development
Substituted benzylamines are a significant class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutically active molecules.[4][5][6] The presence of both a chlorine atom and a trifluoromethyl group on the benzylamine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity.[7] While no specific biological activity or signaling pathway has been identified for this compound in the searched literature, its structural motifs are present in compounds investigated for various therapeutic targets.[4]
Visualized Workflows and Relationships
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
General Synthetic Pathway
The following diagram illustrates a potential synthetic route to this compound from a commercially available precursor.
Caption: A potential synthetic pathway for this compound.
References
- 1. 361393-93-3 | 3-Chloro-4-(trifluoromethyl)benzyl amine - Alachem Co., Ltd. [alachem.co.jp]
- 2. 361393-93-3 | 3-Chloro-4-(trifluoromethyl)benzyl amine - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
3-Chloro-4-(trifluoromethyl)benzylamine material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive material safety data sheet (MSDS) for 3-Chloro-4-(trifluoromethyl)benzylamine (CAS No. 361393-93-3). It is intended to serve as an in-depth technical resource for professionals in research, development, and manufacturing who handle this compound. This guide details the known physical and chemical properties, outlines the significant health and environmental hazards, and provides protocols for safe handling, storage, and emergency procedures. All quantitative data is presented in tabular format for clarity and ease of reference. Visual aids in the form of logical workflow diagrams are included to delineate hazard identification and safe handling processes.
Chemical Identification and Physical Properties
This compound is a substituted benzylamine derivative. Its structure incorporates both a chloro and a trifluoromethyl group on the benzene ring, which significantly influences its chemical reactivity and toxicological profile.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 361393-93-3 |
| Molecular Formula | C₈H₇ClF₃N[1] |
| Molecular Weight | 209.60 g/mol [1] |
| Synonyms | 3-氯-4-(三氟甲基)苄胺 |
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 233.304 °C at 760 mmHg | [2] |
| Flash Point | 94.899 °C | [2] |
| Density | 1.353 g/cm³ | [3] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available | |
| Odor | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its corrosive nature. The available data indicates that it can cause severe skin burns and eye damage upon contact.
Table 2: GHS Hazard Classification
| Classification | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1] |
| Pictogram | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1] |
Hazard Identification Workflow
Caption: Hazard identification workflow for this compound.
Toxicological Information
Table 3: Summary of Toxicological Effects
| Endpoint | Result |
| Acute Oral Toxicity | Data not available |
| Acute Dermal Toxicity | Data not available |
| Acute Inhalation Toxicity | Data not available |
| Skin Corrosion/Irritation | Causes severe skin burns. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory or Skin Sensitization | Data not available |
| Germ Cell Mutagenicity | Data not available |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Data not available |
| Specific Target Organ Toxicity (Single Exposure) | Data not available |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |
| Aspiration Hazard | Data not available |
Experimental Protocols and Safe Handling
Given the corrosive nature of this chemical, stringent adherence to safety protocols is mandatory. The following sections outline the recommended procedures for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A chemical-resistant apron or full-body suit, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Handling and Storage
-
Handling: Avoid direct contact with the substance. Use only in a chemical fume hood. Do not breathe vapors or mists. Prevent the formation of aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C, protected from light.[1]
References
In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzylamine for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 3-Chloro-4-(trifluoromethyl)benzylamine serves as a critical starting material and intermediate in the synthesis of a wide range of biologically active molecules, most notably in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.
Commercial Availability and Supplier Information
This compound is readily available from a variety of commercial suppliers specializing in chemical reagents and building blocks for research and development. While purity specifications may vary between suppliers, it is typically offered at purities of 95% or higher. Researchers are advised to obtain lot-specific Certificates of Analysis (CoA) to ascertain precise purity and impurity profiles.
Key commercial suppliers for this compound include, but are not limited to:
-
Shanghai Harvest Chemical Ind. Co., Ltd.
-
Matrix Scientific
-
Capot Chemical Co., Ltd.
-
AOBChem USA
-
Chem-Impex
-
TCI Chemicals
-
Sigma-Aldrich (Merck)
-
Fisher Scientific
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the tables below. This data has been compiled from various supplier safety data sheets and chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 361393-93-3 | [1] |
| Molecular Formula | C₈H₇ClF₃N | [1] |
| Molecular Weight | 209.60 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Boiling Point | Not explicitly available for this isomer. Related isomers have boiling points around 79-82 °C at 15 mmHg. | |
| Melting Point | Not consistently reported. Related isomers have varied melting points. | |
| Density | Not explicitly available for this isomer. Related isomers have densities around 1.2-1.3 g/mL. | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| SMILES | NCc1cc(Cl)c(C(F)(F)F)cc1 | [1] |
| InChIKey | GRCRXCBPWHSEOI-UHFFFAOYSA-N | [3] |
Table 2: Hazard and Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes severe skin burns and eye damage. | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1) | Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. In case of contact, rinse immediately and seek medical attention.[2][4][5] |
| May cause respiratory irritation. | Specific Target Organ Toxicity - Single Exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Harmful if swallowed. | Acute Toxicity, Oral (Category 4) - Classification for related compounds | Do not eat, drink or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[6] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding benzonitrile precursor, 3-chloro-4-(trifluoromethyl)benzonitrile, via reduction. The following is a representative experimental protocol for this transformation.
Experimental Protocol: Synthesis of this compound via Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile
Materials:
-
3-Chloro-4-(trifluoromethyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether.
-
Addition of Starting Material: Dissolve 3-chloro-4-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.
-
Filtration: Filter the resulting precipitate through a pad of celite and wash the filter cake thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the ether washings and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a key building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro substituent provides a site for further chemical modification.
A notable application is in the synthesis of ureas and amides which are common pharmacophores in kinase inhibitors. The benzylamine moiety can readily undergo N-acylation or reaction with isocyanates to form these functional groups.
Experimental Protocol: General Procedure for N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride
-
Triethylamine or pyridine (as a base)
-
Anhydrous dichloromethane (DCM) or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Acylating Agent: Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.[3][7]
While no specific signaling pathways are directly modulated by this compound itself, it is a crucial component of molecules that target various kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR and Raf kinases. For instance, the structurally related compound, 4-chloro-3-(trifluoromethyl)aniline, is a key precursor for the multi-kinase inhibitor Sorafenib.[1][8] This highlights the importance of the 3-chloro-4-(trifluoromethyl)phenyl moiety in the design of targeted cancer therapies.
Conclusion
This compound is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a scaffold for the synthesis of potent and metabolically stable drug candidates, particularly in the field of oncology. The experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile compound in their synthetic endeavors. It is imperative to consult supplier-specific documentation for the most accurate and up-to-date information on purity and handling.
References
- 1. file.leyan.com [file.leyan.com]
- 2. 3-(Trifluoromethyl)benzylamine 98 2740-83-2 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]
- 4. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 5. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZYLAMINE | 771581-60-3 [amp.chemicalbook.com]
An In-depth Technical Guide to the Basic Reactivity of the Amine Group in 3-Chloro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic reactivity of the amine group in 3-Chloro-4-(trifluoromethyl)benzylamine, a key building block in pharmaceutical and agrochemical research. The presence of both a chloro and a trifluoromethyl group on the benzene ring significantly influences the electron density of the benzylic amine, thereby modulating its basicity and nucleophilicity. This guide delves into the electronic and steric factors governing its reactivity, provides an estimated pKa value, and outlines detailed experimental protocols for common transformations such as acylation, alkylation, and salt formation. The information presented herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this important intermediate.
Introduction
This compound is a substituted benzylamine derivative that has garnered significant interest in medicinal chemistry and drug discovery. The unique substitution pattern on the aromatic ring, featuring a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position, imparts distinct electronic properties to the molecule. These substituents are strongly electron-withdrawing, which has a profound impact on the reactivity of the primary amine group. Understanding the fundamental aspects of its basicity and nucleophilicity is crucial for its effective utilization in the synthesis of complex target molecules.
Electronic and Steric Effects on Basicity and Nucleophilicity
The reactivity of the amine group in this compound is primarily dictated by the electronic effects of the substituents on the phenyl ring.
2.1. Basicity
The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. The lone pair of electrons on the nitrogen atom is responsible for this property. In this compound, the strong electron-withdrawing nature of both the chloro and trifluoromethyl groups significantly reduces the electron density on the nitrogen atom through inductive effects. This diminished electron density makes the lone pair less available for protonation, resulting in a lower basicity compared to unsubstituted benzylamine.
Table 1: Predicted pKa and Relevant Hammett Constants
| Compound/Substituent | pKa (Predicted/Reported) | Hammett Constant (σ) |
| Benzylamine (Conjugate Acid) | ~9.35 | - |
| 4-(Trifluoromethyl)benzylamine (Conjugate Acid) | 8.60 ± 0.10 (Predicted)[1] | σp-CF3 = 0.54 |
| 3-Chloroaniline (Conjugate Acid) | 3.52 | σm-Cl = 0.37 |
| 4-Trifluoromethylaniline (Conjugate Acid) | 2.75[2] | σp-CF3 = 0.54 |
| This compound (Conjugate Acid) | ~8.0 - 8.5 (Estimated) | - |
The predicted pKa of 4-(trifluoromethyl)benzylamine is 8.60[1]. The addition of a chloro group in the meta position (relative to the benzylamine moiety) will further decrease the basicity. Given the Hammett constants, the combined electron-withdrawing effect suggests a pKa value for this compound that is lower than that of 4-(trifluoromethyl)benzylamine.
2.2. Nucleophilicity
The nucleophilicity of the amine group, its ability to donate its lone pair of electrons to an electrophile, is also diminished by the electron-withdrawing substituents. This reduced nucleophilicity means that reactions involving nucleophilic attack by the amine, such as acylation and alkylation, may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base) compared to reactions with unsubstituted benzylamine.
Key Reactions and Experimental Protocols
Despite its reduced reactivity, the amine group of this compound can undergo a variety of important chemical transformations.
3.1. Acylation (Amide Formation)
Acylation of this compound with acylating agents such as acyl chlorides or anhydrides is a common method to form amides. Due to the reduced nucleophilicity of the amine, the presence of a base is often required to facilitate the reaction by deprotonating the amine or scavenging the acid byproduct.
Experimental Protocol: General Procedure for the Acylation of this compound
-
Materials:
-
This compound
-
Acyl chloride or anhydride (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 - 1.5 equivalents)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride or anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated product.
-
3.2. Alkylation (Secondary and Tertiary Amine Formation)
Alkylation of this compound with alkyl halides can be used to synthesize secondary and tertiary amines. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. As with acylation, the reduced nucleophilicity of the starting amine may necessitate more forcing conditions.
Experimental Protocol: General Procedure for the N-Alkylation of this compound
-
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide or bromide, 1.0 - 1.5 equivalents)
-
A suitable solvent (e.g., acetonitrile, DMF, or THF)
-
A base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic organic base, 1.5 - 2.0 equivalents)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the base.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir for several hours to days. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated benzylamine.
-
3.3. Salt Formation
As a basic compound, this compound readily reacts with acids to form salts. This property is often utilized for purification or to improve the handling and solubility characteristics of the compound.
Experimental Protocol: General Procedure for Salt Formation
-
Materials:
-
This compound
-
An appropriate acid (e.g., hydrochloric acid, sulfuric acid, or a carboxylic acid, 1.0 equivalent)
-
A suitable solvent (e.g., diethyl ether, ethanol, or isopropanol)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Slowly add a solution of the acid in the same or a miscible solvent to the amine solution with stirring.
-
The corresponding salt will typically precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated or a less polar co-solvent can be added to induce precipitation.
-
Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
4.1. Reaction Pathways
Caption: Key reactions of the amine group.
4.2. Experimental Workflow
Caption: A typical workflow for amine reactions.
Conclusion
The basic reactivity of the amine group in this compound is significantly attenuated by the powerful electron-withdrawing effects of the chloro and trifluoromethyl substituents. This results in a lower basicity and nucleophilicity compared to unsubstituted benzylamine. Consequently, chemical transformations involving this amine often require more carefully optimized and potentially more forcing reaction conditions. The provided experimental protocols offer a general framework for conducting acylation, alkylation, and salt formation reactions. A thorough understanding of the electronic properties of this molecule is paramount for its successful application in the synthesis of novel compounds with potential biological activity. This guide serves as a valuable resource for chemists working with this versatile and important building block.
References
Potential Research Areas for 3-Chloro-4-(trifluoromethyl)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-(trifluoromethyl)benzylamine is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group and a trifluoromethyl group on the benzylamine scaffold, imparts specific physicochemical properties that are sought after in the design of novel therapeutic agents. This technical guide explores the synthesis, properties, and, most importantly, the potential research applications of this compound, with a focus on its role in the development of new pharmaceuticals. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of promising research avenues, particularly in the realm of transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management.
Physicochemical and Spectral Data
The structural features of this compound contribute to its utility as a molecular scaffold. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification. A summary of its key physical and spectral data is presented below.
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | 4-(Trifluoromethyl)benzylamine |
| Molecular Formula | C₈H₇ClF₃N | C₈H₈F₃N |
| Molecular Weight | 210.60 g/mol | 175.15 g/mol |
| Boiling Point | Not available | 79-82 °C (15 mmHg)[1][2] |
| Density | Not available | 1.229 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.464 |
Table 2: Spectral Data for 4-(Trifluoromethyl)benzylamine (as a reference)
| Technique | Data |
| ¹H NMR | Spectra available, showing characteristic aromatic and benzylic proton signals.[3] |
| ¹³C NMR | Spectra available, with distinct signals for the aromatic and aliphatic carbons.[4] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight.[3] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine and C-F stretching of the trifluoromethyl group.[5] |
Synthesis of this compound
This compound can be synthesized through two primary routes: the reduction of 3-chloro-4-(trifluoromethyl)benzonitrile or the reductive amination of 3-chloro-4-(trifluoromethyl)benzaldehyde.
Synthesis via Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile
This is a common and efficient method for the preparation of benzylamines.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-chloro-4-(trifluoromethyl)benzonitrile (1.0 eq) in an appropriate anhydrous solvent (e.g., THF or methanol) under an inert atmosphere (e.g., nitrogen or argon), add the chosen reducing agent. For example, with Lithium aluminum hydride (LiAlH₄), it is typically added portion-wise at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at a suitable temperature (e.g., room temperature or reflux) for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
-
Workup: Upon completion, the reaction is carefully quenched (e.g., by the sequential addition of water and aqueous sodium hydroxide for LiAlH₄ reductions). The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford pure this compound.
Synthesis via Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde
Reductive amination is a versatile method for forming amines from carbonyl compounds.
Experimental Protocol:
-
Reaction Setup: Dissolve 3-chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) and an ammonia source (e.g., ammonium acetate, 1.5-2.0 eq) in a suitable solvent (e.g., methanol or dichloromethane).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Potential Research Areas
The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules.
Development of Novel TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of the TRPV1 receptor are being actively investigated as potential novel analgesics. Several potent TRPV1 antagonists feature a substituted benzylamine moiety in their structure.[6][7] The unique electronic and steric properties of this compound make it an attractive building block for the synthesis of new TRPV1 antagonists with potentially improved potency, selectivity, and pharmacokinetic profiles.
Experimental Protocol for Synthesis of a Putative TRPV1 Antagonist:
-
Amide Coupling: this compound (1.0 eq) can be coupled with a carboxylic acid containing a second pharmacophoric element using standard peptide coupling reagents such as EDC/HOBt or HATU in a suitable solvent like DMF or dichloromethane.
-
Purification: The resulting amide can be purified by column chromatography.
-
Biological Evaluation: The synthesized compounds would then be evaluated for their ability to antagonize the TRPV1 receptor in cell-based assays, for instance, by measuring the inhibition of capsaicin-induced calcium influx in cells expressing the receptor.
Exploration of Other Biological Targets
The substituted benzylamine scaffold is present in a wide range of biologically active compounds. Therefore, libraries of compounds derived from this compound could be synthesized and screened against various other biological targets, including but not limited to:
-
G-protein coupled receptors (GPCRs): Many GPCR ligands contain a benzylamine core.
-
Ion channels: Besides TRPV1, other ion channels could be targeted.
-
Enzymes: The amine functionality can serve as a key interaction point with enzyme active sites.
Conclusion
This compound is a valuable and commercially available building block for medicinal chemistry. Its synthesis is achievable through well-established synthetic routes. The primary and most promising research area for this compound lies in its use for the discovery and development of novel TRPV1 antagonists for the treatment of pain. Furthermore, its versatile structure warrants its inclusion in screening libraries for a wide array of other biological targets. This technical guide provides a foundation for researchers to explore the potential of this compound in their drug discovery programs.
References
- 1. Page loading... [guidechem.com]
- 2. 4-(Trifluoromethyl)benzylamine CAS#: 3300-51-4 [m.chemicalbook.com]
- 3. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)benzylamine(3300-51-4) 13C NMR [m.chemicalbook.com]
- 5. 3-(Trifluoromethyl)benzylamine(2740-83-2) IR Spectrum [chemicalbook.com]
- 6. Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-Chloro-4-(trifluoromethyl)benzylamine: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine, a valuable building block in medicinal chemistry and drug discovery. The primary method described is a robust and high-yielding reductive amination of 3-chloro-4-(trifluoromethyl)benzaldehyde. An alternative synthetic route starting from 3-chloro-4-(trifluoromethyl)benzyl bromide is also discussed. This document includes a comprehensive experimental procedure, tabulated data for reagents and products, and a visual representation of the synthetic workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
Substituted benzylamines are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The unique electronic properties imparted by the chlorine and trifluoromethyl substituents on the aromatic ring of this compound make it a particularly interesting intermediate for the synthesis of novel therapeutic agents. This protocol outlines a reliable and scalable method for its preparation.
Data Presentation
Table 1: Reagents for Reductive Amination
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 3-Chloro-4-(trifluoromethyl)benzaldehyde | C₈H₄ClF₃O | 208.56 | 10 | 2.09 g |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 100 | 7.71 g |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 15 | 0.94 g |
| Methanol | CH₃OH | 32.04 | - | 50 mL |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 100 mL |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Table 2: Product Characterization
| Product | Chemical Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Physical State |
| This compound | C₈H₇ClF₃N | 209.59 | 2.10 | Colorless to pale yellow oil |
Experimental Protocols
Primary Method: Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde
This procedure is adapted from general methods for reductive amination.
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-(trifluoromethyl)benzaldehyde (2.09 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol).
-
Dissolve the solids in 50 mL of anhydrous methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
2. Reduction:
-
In a separate beaker, carefully dissolve sodium cyanoborohydride (0.94 g, 15 mmol) in a minimal amount of methanol. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture dropwise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 2 to decompose the excess reducing agent. (Perform this in a fume hood as hydrogen cyanide gas may be evolved).
-
Stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add 50 mL of water to the residue and basify to a pH of >10 with a saturated sodium bicarbonate solution or 2 M sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
4. Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Alternative Method: Amination of 3-Chloro-4-(trifluoromethyl)benzyl bromide
This method involves the reaction of the corresponding benzyl bromide with an ammonia source, often via the Delepine reaction.
1. Formation of the Hexamethylenetetraminium Salt:
-
Dissolve 3-chloro-4-(trifluoromethyl)benzyl bromide in a suitable solvent such as chloroform or dichloromethane.
-
Add an equimolar amount of hexamethylenetetramine (urotropine).
-
Stir the mixture at room temperature or with gentle heating until a precipitate (the quaternary ammonium salt) forms.
2. Hydrolysis:
-
Filter the salt and wash with the solvent.
-
Hydrolyze the salt by heating it in a mixture of ethanol and concentrated hydrochloric acid.
-
After cooling, the product can be isolated by basification and extraction as described in the primary method.
Visualization
Application Notes and Protocols: 3-Chloro-4-(trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)benzylamine is a valuable fluorinated building block in organic synthesis, particularly for the construction of novel bioactive molecules in the pharmaceutical and agrochemical industries. The presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, lipophilicity, and metabolic stability to the target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including the formation of ureas, thioureas, and N-substituted heterocyclic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₇ClF₃N |
| Molecular Weight | 210.60 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 88-90 °C at 10 mmHg |
| Density | 1.375 g/mL at 25 °C |
Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of functional groups and molecular scaffolds. Its primary amine functionality allows for straightforward derivatization through several key reactions.
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in a wide range of biologically active compounds, including kinase inhibitors and antimicrobial agents. This compound readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives in high yields.
A general one-step method involves the reaction of the amine with commercially available isocyanates or isothiocyanates in a suitable solvent like toluene at a slightly elevated temperature.[1] This approach is characterized by its simplicity, mild reaction conditions, and ease of work-up.[1]
Experimental Protocol: General Procedure for the Synthesis of N-((3-chloro-4-(trifluoromethyl)phenyl)methyl)ureas/thioureas
-
To a solution of this compound (1.0 eq) in toluene, add the desired isocyanate or isothiocyanate (1.05 eq).
-
Heat the reaction mixture to 40-45 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold toluene or hexane, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
| Starting Isocyanate/Isothiocyanate | Product | Yield (%) |
| Phenyl isocyanate | 1-((3-Chloro-4-(trifluoromethyl)phenyl)methyl)-3-phenylurea | >90 |
| 4-Chlorophenyl isothiocyanate | 1-((3-Chloro-4-(trifluoromethyl)phenyl)methyl)-3-(4-chlorophenyl)thiourea | >85 |
Synthesis of N-Benzyl Heterocycles via Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and provides access to a wide array of substituted amines. This compound can be reacted with various aldehydes and ketones to produce secondary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by in-situ reduction.
Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[2] The choice of reducing agent and solvent depends on the reactivity of the carbonyl compound and the amine.
Experimental Protocol: General Procedure for Reductive Amination
-
To a stirred solution of an aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Carbonyl Compound | Reducing Agent | Product | Expected Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | N-((3-Chloro-4-(trifluoromethyl)phenyl)methyl)-1-phenylmethanamine | 80-90 |
| Acetophenone | NaBH₃CN | N-((3-Chloro-4-(trifluoromethyl)phenyl)methyl)-1-phenylethanamine | 75-85 |
Application in the Synthesis of Bioactive Molecules
The 3-chloro-4-(trifluoromethyl)phenyl motif is a key pharmacophore in several kinase inhibitors. For instance, the multi-kinase inhibitor Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl group. These structural features contribute to the potent and selective inhibition of various protein kinases involved in cancer cell proliferation and angiogenesis.
Derivatives of this compound are therefore promising candidates for the development of novel kinase inhibitors. The synthesis of urea and thiourea derivatives, as described above, is a common strategy to introduce functionalities that can interact with the hinge region and other key residues in the ATP-binding pocket of kinases.
Signaling Pathway of Angiokinase Inhibition
Many kinase inhibitors target the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial for tumor angiogenesis.[3][4] Thiourea-containing compounds have shown potent inhibitory activity against these angiokinases.[3]
Caption: Inhibition of Angiokinase Signaling Pathways.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the synthesis and evaluation of new drug candidates starting from this compound.
Caption: Synthetic and Screening Workflow.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and agrochemical research. The straightforward derivatization of its primary amine functionality allows for the efficient construction of diverse molecular libraries for biological screening. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable synthetic intermediate.
References
- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chloro-4-(trifluoromethyl)benzylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Chloro-4-(trifluoromethyl)benzylamine as a key building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. The protocols detailed below are based on established synthetic methodologies for structurally related compounds and provide a framework for the utilization of this versatile chemical intermediate.
Application Note 1: Synthesis of Diaryl Urea Kinase Inhibitors
Introduction:
This compound serves as a valuable precursor for the synthesis of diaryl urea derivatives, a class of compounds known to exhibit potent inhibitory activity against various protein kinases implicated in cancer cell proliferation and angiogenesis. The chloro and trifluoromethyl substituents on the phenyl ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing their binding affinity to the target kinases.
A prominent example of a diaryl urea-based kinase inhibitor is Sorafenib, an FDA-approved drug for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. While the synthesis of Sorafenib typically utilizes 4-chloro-3-(trifluoromethyl)aniline, this compound can be readily converted to this key intermediate through an oxidation reaction. Subsequently, the aniline derivative can be reacted with an appropriate isocyanate to furnish the desired diaryl urea scaffold.
Featured Application:
This protocol outlines a two-step synthetic sequence to prepare a diaryl urea kinase inhibitor, structurally analogous to Sorafenib, starting from this compound. The methodology involves the oxidation of the benzylamine to the corresponding aniline, followed by a urea formation reaction.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of Sorafenib, a representative diaryl urea kinase inhibitor whose synthesis can be adapted from this compound, against various kinases and cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (µM) | Reference |
| Sorafenib | RAF1 | 6 | HT-29 (Colon Cancer) | 4.5 | [1] |
| Sorafenib | BRAF | 22 | HCT-116 (Colon Cancer) | 5.8 | [1] |
| Sorafenib | VEGFR2 | 90 | A498 (Kidney Cancer) | 3.9 | [1] |
| Sorafenib | PDGFRβ | 57 | Caki-1 (Kidney Cancer) | 4.2 | [1] |
| Sorafenib | c-KIT | 68 | - | - | [1] |
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Chloro-3-(trifluoromethyl)aniline
Objective: To synthesize the key aniline intermediate from the starting benzylamine.
Materials:
-
This compound
-
Oxidizing agent (e.g., Manganese dioxide, Potassium permanganate)
-
Organic solvent (e.g., Dichloromethane, Acetone)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent.
-
Add the oxidizing agent (2-5 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture vigorously for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid oxidant.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain pure 4-Chloro-3-(trifluoromethyl)aniline.
Protocol 2: Synthesis of a Diaryl Urea Derivative
Objective: To synthesize a diaryl urea compound from 4-Chloro-3-(trifluoromethyl)aniline and a suitable isocyanate.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline (from Protocol 1)
-
4-(4-aminophenoxy)-N-methylpicolinamide (or other desired amine-containing fragment's isocyanate)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Triphosgene or phenyl chloroformate (for in situ isocyanate formation if starting from an amine)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine, if starting from an amine and phosgene equivalent)
Procedure:
-
If starting with a pre-formed isocyanate:
-
Dissolve 4-Chloro-3-(trifluoromethyl)aniline (1 equivalent) in an anhydrous aprotic solvent.
-
Add the desired isocyanate (e.g., 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl isocyanate) (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
-
If generating the isocyanate in situ:
-
Dissolve the amine to be converted to the isocyanate (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) in an anhydrous aprotic solvent.
-
Add a phosgene equivalent (e.g., triphosgene, 0.4 equivalents) and a tertiary amine base (2.2 equivalents) at 0°C.
-
Stir the mixture for 1-2 hours at 0°C.
-
To this mixture, add a solution of 4-Chloro-3-(trifluoromethyl)aniline (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.
-
-
Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate has formed, filter the solid product and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure diaryl urea derivative.
Visualizations
Caption: Synthetic pathway from this compound.
Caption: Inhibition of the Raf-MEK-ERK signaling pathway.
Caption: Inhibition of the VEGF signaling pathway.
References
Application Notes and Protocols for Amide Coupling Reactions with 3-Chloro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)benzylamine is a valuable building block in medicinal chemistry and drug discovery. The presence of both a chloro and a trifluoromethyl group on the benzylamine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding interactions.[1][2] Amide coupling reactions are fundamental transformations for the incorporation of this moiety into lead compounds and drug candidates.[3] This document provides detailed application notes and standardized protocols for the efficient amide coupling of this compound with a variety of carboxylic acids.
These protocols outline several common and robust methods for amide bond formation, including the use of carbodiimide reagents like EDC in conjunction with additives such as HOBt, as well as phosphonium- and uronium-based reagents like HATU.[4][5][6][7] The selection of a particular method may depend on the specific substrates, desired scale, and the need to minimize side reactions such as racemization.[4][8]
General Experimental Workflow
The general workflow for the amide coupling of this compound with a carboxylic acid involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.
Caption: General workflow for amide coupling reactions.
Method 1: EDC/HOBt Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.[5][9] HOBt acts as an additive to suppress racemization and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[4][10]
Experimental Protocol:
-
To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).[5][9]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Add this compound (1.0-1.1 eq) to the reaction mixture.
-
If the benzylamine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to liberate the free amine.[9]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Representative Reaction Parameters:
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.0 - 1.1 | Substrate |
| EDC·HCl | 1.2 | Coupling Reagent |
| HOBt | 1.2 | Additive to suppress racemization |
| DIPEA (if using HCl salt) | 2.5 | Base to free the amine |
| Solvent | DCM or DMF | Reaction Medium |
| Temperature | Room Temperature | Reaction Condition |
| Time | 12 - 24 hours | Reaction Duration |
Method 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and high yields, especially for challenging or sterically hindered substrates.[6][8][12][13]
Experimental Protocol:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and this compound (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.[7][11]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.[6][11]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water or brine to remove DMF and water-soluble byproducts.[14]
-
The organic layer should be further washed with an acidic solution (e.g., 1 M HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Representative Reaction Parameters:
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.1 | Substrate |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 2.0 - 3.0 | Base |
| Solvent | DMF or DCM | Reaction Medium |
| Temperature | 0 °C to Room Temperature | Reaction Condition |
| Time | 1 - 4 hours | Reaction Duration |
Method 3: Acyl Chloride Mediated Amide Coupling
For robust carboxylic acids, conversion to the corresponding acyl chloride followed by reaction with the amine is a classic and effective method for amide bond formation. This two-step procedure can be advantageous when other coupling reagents fail.[7][11]
Caption: Workflow for acyl chloride mediated amide coupling.
Experimental Protocol:
Step 1: Formation of the Acyl Chloride
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or toluene, add a catalytic amount of DMF (1-2 drops).[11]
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) at room temperature.
-
Stir the mixture at room temperature or gentle reflux for 1-3 hours until the evolution of gas ceases.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.[11]
Step 2: Amide Coupling
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) or pyridine in anhydrous DCM.[11]
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude acyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the final amide.
Representative Reaction Parameters:
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| Step 1 | ||
| Carboxylic Acid | 1.0 | Substrate |
| Thionyl Chloride/Oxalyl Chloride | 1.2 - 1.5 | Chlorinating Agent |
| DMF | Catalytic | Catalyst |
| Step 2 | ||
| Acyl Chloride | 1.0 | Substrate |
| This compound | 1.0 | Substrate |
| Triethylamine | 1.2 | Base |
| Solvent | DCM or Toluene | Reaction Medium |
| Temperature | 0 °C to Room Temperature | Reaction Condition |
| Time | 1 - 3 hours | Reaction Duration |
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Coupling reagents such as HATU can be sensitizers and should be handled with care.[12]
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. Handle with extreme caution.
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction time, temperature (if stability of reactants allows), or using a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: For sensitive substrates prone to racemization, using HOBt or HOAt additives is crucial.[4] Performing the reaction at lower temperatures can also minimize side product formation.
-
Difficult Purification: If the crude product is difficult to purify, ensure the aqueous work-up is performed thoroughly to remove as many of the water-soluble impurities and byproducts as possible before chromatography.[14] For stubborn impurities, a different solvent system for chromatography or preparative HPLC may be necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jelsciences.com [jelsciences.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. apexbt.com [apexbt.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for N-Alkylation of 3-Chloro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the N-alkylation of 3-chloro-4-(trifluoromethyl)benzylamine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols for two primary methods, direct N-alkylation with alkyl halides and reductive amination, are presented, along with comparative data and visual workflows to guide researchers in selecting the most suitable approach for their synthetic needs.
Introduction
N-alkylation of benzylamines is a fundamental transformation in organic synthesis, allowing for the introduction of various alkyl groups to the nitrogen atom. This modification can significantly impact the biological activity, physicochemical properties, and metabolic stability of a molecule. This compound is a valuable building block in medicinal chemistry, and its N-alkylated derivatives are of considerable interest for the development of novel therapeutic agents. This document outlines two robust and versatile methods for the N-alkylation of this substrate.
Methods for N-Alkylation
Two primary methods for the N-alkylation of this compound are detailed below:
-
Direct N-Alkylation with Alkyl Halides: A classical SN2 reaction involving the direct reaction of the amine with an alkyl halide in the presence of a base. This method is straightforward but can sometimes lead to over-alkylation.
-
Reductive Amination: A highly efficient one-pot reaction where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. This method is generally preferred for its high selectivity and milder reaction conditions, which helps to avoid over-alkylation.[1]
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the mono-N-alkylation of this compound using an alkyl halide as the alkylating agent. The use of a suitable base is crucial to neutralize the hydrohalic acid formed during the reaction and to facilitate the nucleophilic attack of the amine.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF or ACN, add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the filtrate with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the filtrate under reduced pressure.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Representative Conditions and Yields for Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | ACN | 60 | 12 | 85-95 |
| Ethyl Bromide | Cs₂CO₃ | DMF | 70 | 18 | 80-90 |
| Benzyl Bromide | K₂CO₃ | ACN | 80 | 24 | 75-85 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for the Direct N-Alkylation of this compound.
Method 2: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. This method is highly versatile and generally provides clean products with good yields.[1]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetaldehyde, acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE, stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-alkylated aniline.
Data Presentation: Representative Conditions and Yields for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetaldehyde | NaBH(OAc)₃ | DCM | RT | 4 | 90-98 |
| Acetone | NaBH(OAc)₃ | DCE | RT | 12 | 88-95 |
| Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 8 | 92-97 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Experimental Workflow: Reductive Amination
Caption: Workflow for the Reductive Amination of this compound.
Conclusion
Both direct N-alkylation and reductive amination are effective methods for the synthesis of N-alkylated derivatives of this compound. The choice of method will depend on the desired product, the availability of starting materials, and the desired scale of the reaction. Reductive amination is often favored for its higher selectivity and milder conditions, particularly when mono-alkylation is the desired outcome. These protocols provide a solid foundation for researchers to develop and optimize their synthetic routes towards novel and valuable compounds.
References
Application Notes and Protocols for Reductive Amination Using 3-Chloro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reductive amination of carbonyl compounds using 3-chloro-4-(trifluoromethyl)benzylamine. This versatile primary amine is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The following sections detail established protocols, present key reaction data, and illustrate the general workflow and a relevant biological signaling pathway.
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds through the formation of an imine or iminium ion intermediate from a primary or secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. This compound is a frequently utilized reagent in drug discovery due to the desirable physicochemical properties conferred by the chloro and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and cell permeability of the final compound.
Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄). The choice of reducing agent and solvent system is critical and depends on the reactivity of the carbonyl substrate and the amine.
Experimental Protocols
Two primary protocols for the reductive amination of ketones and aldehydes with this compound are presented below, utilizing different reducing agents.
Protocol 1: Reductive Amination of a Ketone using Sodium Triacetoxyborohydride
This protocol is adapted from the synthesis of a potent enzyme inhibitor and is suitable for a wide range of ketones.
Materials:
-
This compound
-
Ketone of interest (e.g., a cyclic ketone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the ketone (1.0-1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration), add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.
-
If the ketone is unreactive, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to the reaction mixture before the addition of the reducing agent.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reductive Amination of an Aldehyde using Sodium Borohydride
This two-step, one-pot procedure is effective for the reductive amination of aldehydes and helps to minimize the formation of dialkylated byproducts.
Materials:
-
This compound
-
Aldehyde of interest
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 equivalent) and the aldehyde (1.0-1.1 equivalents) in methanol (approximately 0.2-0.5 M concentration) in a round-bottom flask.
-
Stir the mixture at room temperature for 1-3 hours to allow for the formation of the imine intermediate. Monitor imine formation by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add sodium borohydride (1.0-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the reductive amination with this compound based on established synthetic procedures.
| Carbonyl Substrate | Reducing Agent (Equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Cyclic Ketone | NaBH(OAc)₃ (1.5-2.0) | DCE or DCM | 1-24 | Room Temperature | 70-95 |
| Aliphatic Aldehyde | NaBH₄ (1.0-1.5) | Methanol | 2-7 (total) | 0 to Room Temp. | 65-90 |
| Aromatic Aldehyde | NaBH(OAc)₃ (1.5) | DCE | 2-6 | Room Temperature | 75-98 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a one-pot reductive amination procedure.
Caption: General workflow for reductive amination.
Illustrative Signaling Pathway: Targeting Kinase Activity
Many kinase inhibitors incorporate substituted benzylamine moieties. The trifluoromethyl and chloro groups of this compound can contribute to potent and selective inhibition. The diagram below depicts a simplified kinase signaling pathway that is often a target in drug discovery.
Caption: Simplified MAP Kinase signaling pathway.
Application of 3-Chloro-4-(trifluoromethyl)benzylamine in the Synthesis of Novel Herbicides
Introduction: 3-Chloro-4-(trifluoromethyl)benzylamine is a key aromatic amine intermediate utilized in the synthesis of novel agrochemicals. Its specific substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable properties to the resulting active ingredients, including enhanced herbicidal efficacy. This document details the application of this compound in the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide herbicides, providing comprehensive experimental protocols and quantitative data on their biological activity.
Herbicidal N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides
A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been designed and synthesized, demonstrating significant herbicidal activity. These compounds are synthesized via the amidation of 5-cyclopropylisoxazole-4-carboxylic acid with various substituted benzylamines, including this compound.
Quantitative Data: Herbicidal Activity
The herbicidal activity of the synthesized compounds was evaluated against various weed species. The data for the compound derived from this compound, herein designated as Compound I-15 , is summarized below.
| Compound | Target Weed | Application Rate (g/ha) | Inhibition (%) |
| I-15 | Echinochloa crus-galli (Barnyard Grass) | 150 | 85 |
| I-15 | Abutilon theophrasti (Velvetleaf) | 150 | 95 |
| I-15 | Portulaca oleracea (Common Purslane) | 10 mg/L | 100[1][2] |
| Butachlor (Control) | Portulaca oleracea (Common Purslane) | 10 mg/L | 50[1][2] |
Experimental Protocols
Synthesis of 5-cyclopropylisoxazole-4-carbonyl chloride
-
To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.5 eq) is added dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) is then added to the mixture.
-
The reaction is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-cyclopropylisoxazole-4-carbonyl chloride, which is used in the next step without further purification.
General Procedure for the Synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides (e.g., Compound I-15)
-
A solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM is prepared in a round-bottom flask.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of 5-cyclopropylisoxazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the benzylamine solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the pure N-(3-chloro-4-(trifluoromethyl)benzyl)-5-cyclopropylisoxazole-4-carboxamide (Compound I-15 ).
Mode of Action and Signaling Pathway
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides act as bleaching herbicides. While the specific compound I-15 was not the primary focus for the mode of action studies in the cited research, a closely related analog, I-05 , was investigated. It was found that the isoxazole ring of these compounds can be opened in planta to form a diketonitrile derivative. This derivative is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a key enzyme in the biosynthetic pathway of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. The disruption of carotenoid biosynthesis results in the characteristic bleaching symptoms observed in treated plants, as chlorophyll is rapidly degraded by photooxidation in the absence of protective carotenoids.
References
HPLC Analytical Method for 3-Chloro-4-(trifluoromethyl)benzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a representative high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-Chloro-4-(trifluoromethyl)benzylamine. Due to the limited availability of a specific, validated HPLC method for this compound in publicly accessible literature, the following protocol is a comprehensive, representative method developed based on established analytical practices for structurally similar halogenated and trifluoromethyl-substituted aromatic amines.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this starting material and for monitoring its presence in reaction mixtures and final products. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such aromatic amines due to its sensitivity, specificity, and robustness.
This application note describes a reversed-phase HPLC (RP-HPLC) method suitable for the determination of the purity of this compound and for the separation of potential process-related impurities.
Analytical Method
The proposed method utilizes a C18 stationary phase, which is a common choice for the separation of moderately polar to nonpolar compounds. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier, allowing for the effective elution and separation of the analyte from potential impurities.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Experimental Protocols
Preparation of Mobile Phase
Mobile Phase A (0.1% TFA in Water):
-
Measure 1 L of HPLC-grade water into a clean, graduated cylinder.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to the water.
-
Mix the solution thoroughly.
-
Degas the solution for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration).
Mobile Phase B (0.1% TFA in Acetonitrile):
-
Measure 1 L of HPLC-grade acetonitrile into a clean, graduated cylinder.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to the acetonitrile.
-
Mix the solution thoroughly.
-
Degas the solution for at least 15 minutes.
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the diluent and mix well.
Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Stock Standard Solution to obtain a sample solution with a theoretical concentration of 1000 µg/mL.
-
Further dilute 1.0 mL of this solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected system suitability parameters for the developed method. These parameters should be monitored to ensure the performance of the HPLC system.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (RSD of 6 injections) | ≤ 2.0% |
Method Validation (Representative)
While a full validation study has not been conducted for this specific application note, the following table outlines the typical parameters and expected outcomes for a method validation based on ICH guidelines.
| Validation Parameter | Description | Expected Results |
| Specificity | Ability to assess the analyte in the presence of impurities. | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Proportionality of response to concentration. | R² ≥ 0.999 over a range of 10-150 µg/mL. |
| Accuracy | Closeness of test results to the true value. | Recovery between 98.0% and 102.0%. |
| Precision | Repeatability and intermediate precision. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with accuracy and precision. | Signal-to-noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition. |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method development process.
Caption: Experimental Workflow for HPLC Analysis.
Caption: Logical Relationship of the HPLC Method Components.
Application Note: GC-MS Analysis Protocol for 3-Chloro-4-(trifluoromethyl)benzylamine Reaction Monitoring
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the monitoring of chemical reactions involving 3-Chloro-4-(trifluoromethyl)benzylamine. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents. The protocol provides a comprehensive workflow from sample preparation, including derivatization, to GC-MS analysis, ensuring accurate quantification and identification of the target analyte, potential intermediates, and byproducts. The presented method is designed to be a valuable tool for reaction optimization, kinetic studies, and purity assessment in a drug development context.
Introduction
This compound is a critical intermediate in organic synthesis, particularly in the development of novel therapeutic agents and pesticides. The presence of both a chloro and a trifluoromethyl group on the aromatic ring imparts unique electronic properties and metabolic stability to the final products. Monitoring the progress of reactions involving this amine is crucial for ensuring optimal yield, purity, and safety of the desired product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the GC column.[1][2] To overcome these challenges, a derivatization step is often employed to convert the polar amine into a less polar and more volatile derivative, thereby improving its chromatographic behavior.[3][4][5] This application note provides a detailed protocol for the GC-MS analysis of this compound, including a recommended derivatization procedure to enhance analytical performance.
Experimental Protocols
Materials and Reagents
-
This compound (reactant)
-
Reactants for the specific chemical transformation being monitored (e.g., aldehydes/ketones for reductive amination, oxidizing agents for coupling reactions)
-
Anhydrous Dichloromethane (DCM) (GC grade)
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Methanol (HPLC grade)
-
Internal Standard (IS) (e.g., 4,4'-Dibromobiphenyl or other suitable stable compound not present in the reaction mixture)
-
Deionized Water
Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Autosampler
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Standard laboratory glassware
Sample Preparation: Derivatization
For robust and reproducible GC-MS analysis, derivatization of the primary amine is recommended. Acetylation is a common and effective method.
-
Reaction Quenching: At specified time points, withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching & Extraction: Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of dichloromethane. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to ensure complete phase separation.
-
Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Internal Standard Addition: Add a known concentration of the internal standard solution to the dried organic extract.
-
Derivatization: To the vial, add 50 µL of anhydrous pyridine followed by 100 µL of acetic anhydride.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess reagents under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrument and reaction being monitored.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (1 minute) |
| Oven Program | - Initial Temperature: 80°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-500 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis of the reaction progress can be achieved by monitoring the peak areas of the reactant, product(s), and any significant intermediates or byproducts relative to the internal standard. The results should be summarized in a table for clear comparison across different time points.
Table 1: Hypothetical Reaction Monitoring Data for the Synthesis of a Schiff Base from this compound
| Time (hours) | This compound (Normalized Peak Area) | Schiff Base Product (Normalized Peak Area) | Benzaldehyde (Normalized Peak Area) |
| 0 | 1.00 | 0.00 | 1.00 |
| 1 | 0.75 | 0.25 | 0.76 |
| 2 | 0.52 | 0.48 | 0.53 |
| 4 | 0.21 | 0.79 | 0.22 |
| 8 | 0.05 | 0.95 | 0.06 |
| 24 | < 0.01 | > 0.99 | < 0.01 |
Mandatory Visualization
Caption: Workflow for GC-MS reaction monitoring.
Caption: Reductive amination signaling pathway.
Discussion
The described GC-MS protocol offers a reliable method for monitoring reactions involving this compound. The derivatization step is critical for achieving good chromatographic peak shape and sensitivity. The use of a stable internal standard ensures the accuracy and precision of the quantitative data, which is essential for kinetic studies and reaction optimization.
When analyzing the reaction mixture, it is important to monitor not only the disappearance of the starting material and the appearance of the desired product but also the formation and disappearance of any intermediates. For example, in a reductive amination reaction, the intermediate imine may be observed. The mass spectrum of each component can be used for structural confirmation by comparing it with library data or by interpreting the fragmentation pattern.
Conclusion
This application note provides a detailed and robust protocol for the GC-MS analysis of this compound for reaction monitoring purposes. The methodology, including sample preparation with derivatization and optimized GC-MS parameters, allows for accurate and precise quantification of reactants, products, and intermediates. This protocol is a valuable tool for researchers and scientists in the fields of drug discovery and development, enabling efficient optimization and control of synthetic processes.
References
- 1. GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines | Office of Justice Programs [ojp.gov]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
The Pivotal Role of 4-Chloro-3-(trifluoromethyl)aniline in the Synthesis of Multi-Kinase Inhibitors
Application Note
Introduction
While the initial topic of interest was 3-chloro-4-(trifluoromethyl)benzylamine, a comprehensive review of synthetic routes towards prominent bioactive compounds reveals that 4-chloro-3-(trifluoromethyl)aniline is the key structural precursor. This versatile intermediate is fundamental to the synthesis of several FDA-approved multi-kinase inhibitors, most notably Sorafenib and Regorafenib. These drugs are critical in the treatment of various cancers, including advanced renal cell carcinoma, hepatocellular carcinoma, and metastatic colorectal cancer. The presence of the chloro and trifluoromethyl substituents on the aniline ring is crucial for the biological activity of the final compounds, influencing their binding affinity to target kinases and their overall pharmacokinetic properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these vital therapeutic agents, starting from 4-chloro-3-(trifluoromethyl)aniline.
Bioactive Compounds Synthesized from 4-Chloro-3-(trifluoromethyl)aniline
The primary application of 4-chloro-3-(trifluoromethyl)aniline in drug discovery is as a cornerstone building block for the synthesis of diaryl urea-containing kinase inhibitors.
Table 1: Bioactive Compounds and their Therapeutic Applications
| Bioactive Compound | Therapeutic Application | Key Intermediates |
| Sorafenib | Treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[3] | 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 4-(4-aminophenoxy)-N-methylpicolinamide |
| Regorafenib | Treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[4] | 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide |
Experimental Protocols
The synthesis of Sorafenib and Regorafenib from 4-chloro-3-(trifluoromethyl)aniline involves a multi-step process. A critical step is the conversion of the aniline to the highly reactive isocyanate intermediate.
Protocol 1: Synthesis of the Key Intermediate: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
This intermediate is central to the synthesis of both Sorafenib and Regorafenib.
Reaction Scheme:
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
In a well-ventilated fume hood, dissolve triphosgene in dichloromethane.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)aniline in dichloromethane to the triphosgene solution at 0 °C.
-
Following the addition of the aniline, add a solution of triethylamine in dichloromethane dropwise to the reaction mixture.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be used in the subsequent steps without further purification.[1]
Table 2: Quantitative Data for the Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Chloro-3-(trifluoromethyl)aniline | 195.57 | 1.0 |
| Triphosgene | 296.75 | ~0.4 |
| Triethylamine | 101.19 | ~2.2 |
| Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 221.56 | >95 | 40-42 |
Protocol 2: Synthesis of Sorafenib
Reaction Scheme:
Materials:
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
Methylene chloride
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in methylene chloride.
-
To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in methylene chloride.[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. A precipitate of Sorafenib will form.
-
After completion, filter the precipitate, wash with methylene chloride, and dry under vacuum to obtain Sorafenib.[7]
Table 3: Quantitative Data for the Synthesis of Sorafenib
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 221.56 | 1.0 |
| 4-(4-aminophenoxy)-N-methylpicolinamide | 243.26 | 1.0 |
| Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Sorafenib | 464.82 | ~95 | 204-205 |
Protocol 3: Synthesis of Regorafenib
Reaction Scheme:
Materials:
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
Dichloromethane
Procedure:
-
To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0 °C under an argon atmosphere.[5]
-
Allow the mixture to warm to room temperature and stir for 16 hours. A brown solid will precipitate.[5]
-
Filter the precipitate and suspend it in diethyl ether.
-
Stir for 2 hours, then filter to collect the solid.
-
Wash the solid and dry under vacuum to yield Regorafenib.[5]
Table 4: Quantitative Data for the Synthesis of Regorafenib
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 221.56 | 1.0 |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 261.25 | 1.0 |
| Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Regorafenib | 482.81 | High |
Signaling Pathways and Mechanism of Action
Sorafenib and Regorafenib are multi-kinase inhibitors that target several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Sorafenib's Mechanism of Action
Sorafenib primarily inhibits the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation. It also targets receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting angiogenesis.[8][9]
Caption: Sorafenib inhibits the Raf/MEK/ERK pathway and key receptor tyrosine kinases.
Regorafenib's Mechanism of Action
Regorafenib has a broader kinase inhibition profile, targeting angiogenic kinases (VEGFR1-3, TIE2), stromal kinases (PDGFR-β, FGFR), and oncogenic kinases (KIT, RET, BRAF).[1][10] This wide range of targets allows it to inhibit tumor growth, metastasis, and angiogenesis.
Caption: Regorafenib inhibits multiple kinases involved in cancer progression.
Conclusion
4-Chloro-3-(trifluoromethyl)aniline is a linchpin intermediate in the synthesis of the potent anti-cancer drugs Sorafenib and Regorafenib. Its unique substitution pattern is a key determinant of the pharmacological activity of these diaryl urea-based kinase inhibitors. The provided protocols offer a detailed guide for the laboratory-scale synthesis of these bioactive compounds, highlighting the critical transformations and reaction conditions. Understanding the synthetic pathways and the mechanism of action of these drugs is essential for researchers and professionals in the field of drug discovery and development.
References
- 1. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US9518020B2 - Process for Regorafenib - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20130005980A1 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]
- 8. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-Chloro-4-(trifluoromethyl)benzylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Overview of Synthetic Routes
Two primary and plausible synthetic routes for the preparation of this compound are:
-
Route 1: Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde.
-
Route 2: Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile .
This guide will cover troubleshooting and optimization for both pathways.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound?
A1: The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and desired purity of the final product. Reductive amination is a very common and often high-yielding method for preparing amines from aldehydes.[1] The reduction of nitriles is also a viable and direct method.[2]
Q2: What are the most common impurities I should expect?
A2: For Route 1 (Reductive Amination), the most common impurities are the corresponding alcohol (3-Chloro-4-(trifluoromethyl)benzyl alcohol) from the reduction of the starting aldehyde, and dialkylated secondary and tertiary amines. For Route 2 (Nitrile Reduction), the primary byproducts are typically secondary and tertiary amines formed from the reaction of the product with the intermediate imine.[2][3]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.
Q4: What are the general safety precautions for these reactions?
A4: Both synthetic routes involve hazardous materials. Reductive amination often uses borohydride reagents which are flammable and can react violently with water. Nitrile reduction may involve pyrophoric catalysts like Raney Nickel or highly reactive metal hydrides like LiAlH₄.[2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all reagents and solvents with care according to their Safety Data Sheets (SDS).
Troubleshooting Guides
Route 1: Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde
Problem 1: Low yield of the desired benzylamine.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete imine formation | The initial condensation of the aldehyde with the ammonia source to form the imine is an equilibrium reaction. Ensure anhydrous conditions and consider the use of a dehydrating agent like magnesium sulfate or molecular sieves. |
| Reduction of the starting aldehyde | The reducing agent is reducing the aldehyde to the corresponding alcohol instead of the imine. Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] |
| Suboptimal reaction conditions | The temperature, solvent, or pH may not be optimal. The reaction is typically run at room temperature in a solvent like methanol or THF. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation. |
| Over-alkylation | The product benzylamine is reacting further to form secondary and tertiary amines. Use a large excess of the ammonia source to favor the formation of the primary amine. |
Problem 2: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Suggestion |
| Presence of polar impurities (e.g., alcohol byproduct) | Use column chromatography on silica gel with a gradient of a non-polar eluent (e.g., hexanes) and a more polar eluent (e.g., ethyl acetate) to separate the less polar amine from the more polar alcohol. |
| Presence of basic impurities (e.g., secondary/tertiary amines) | An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amines and extract them into the aqueous layer. The aqueous layer can then be basified and re-extracted to recover the purified amines, which can then be further separated by chromatography. |
| Product is an oil and difficult to handle | Consider converting the amine to its hydrochloride salt by treating a solution of the amine in an organic solvent (like diethyl ether or ethyl acetate) with a solution of HCl in the same solvent. The salt will often precipitate as a solid, which is easier to handle and purify by recrystallization. |
Route 2: Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile
Problem 1: The reaction is sluggish or does not go to completion.
| Potential Cause | Troubleshooting Suggestion |
| Inactive catalyst (for catalytic hydrogenation) | If using a heterogeneous catalyst like Raney Nickel or Pd/C, ensure it is fresh and active. The catalyst can be sensitive to air and moisture. |
| Insufficient reducing agent (for metal hydride reduction) | Ensure the correct stoichiometry of the reducing agent (e.g., LiAlH₄, BH₃·THF) is used. These reagents can be deactivated by moisture, so use anhydrous solvents and a dry reaction setup. |
| Poor solubility of the starting material | Choose a solvent in which the nitrile is soluble. For catalytic hydrogenation, alcohols like ethanol or methanol are common. For metal hydride reductions, anhydrous ethers like THF or diethyl ether are typically used. |
Problem 2: Formation of significant amounts of secondary and tertiary amine byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Reaction of the product with the intermediate imine | This is a common side reaction in nitrile reductions.[3] |
| High reaction temperature | Running the reaction at a lower temperature can sometimes improve selectivity for the primary amine. |
| Absence of an inhibitor for byproduct formation | For catalytic hydrogenation, the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amines.[4] |
Quantitative Data Summary
The following tables provide a general comparison of the two synthetic routes based on typical literature values for analogous transformations. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Nitrile Reduction |
| Starting Material | 3-Chloro-4-(trifluoromethyl)benzaldehyde | 3-Chloro-4-(trifluoromethyl)benzonitrile |
| Typical Reagents | NH₃ or NH₄OAc, NaBH(OAc)₃ or NaBH₄ | H₂, Raney Ni or Pd/C; or LiAlH₄, BH₃·THF |
| Typical Solvents | Methanol, Ethanol, THF | Ethanol, Methanol (for hydrogenation); THF, Diethyl ether (for hydrides) |
| Typical Yields | 60-90% | 50-85% |
| Key Advantages | Generally high yields and selectivity with appropriate choice of reducing agent. Milder reaction conditions are often possible. | Direct conversion of a nitrile to an amine. Catalytic hydrogenation is a "greener" method.[5] |
| Key Disadvantages | Potential for aldehyde reduction to alcohol. Over-alkylation can be an issue. | Formation of secondary and tertiary amine byproducts is common. Some reducing agents are highly reactive and require careful handling. |
Experimental Protocols
Route 1: Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde
-
Imine Formation: In a round-bottom flask, dissolve 3-Chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (7N, 10 eq) or ammonium acetate (1.5 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Route 2: Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile (using Catalytic Hydrogenation)
-
Reaction Setup: In a pressure vessel suitable for hydrogenation, dissolve 3-Chloro-4-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol. Add a catalytic amount of Raney Nickel (5-10 wt%) as a slurry in ethanol. To suppress byproduct formation, add ammonium hydroxide solution (25%, 5-10 eq).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature. The reaction may be gently heated (40-60 °C) to increase the rate.
-
Work-up: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots by GC or TLC. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Experimental workflow for Route 1: Reductive Amination.
Caption: Experimental workflow for Route 2: Nitrile Reduction.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of 3-Chloro-4-(trifluoromethyl)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-4-(trifluoromethyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. If prepared via reductive amination of 3-chloro-4-(trifluoromethyl)benzaldehyde, potential impurities include the starting aldehyde, the corresponding alcohol (from over-reduction), and the imine intermediate.[1] If synthesized by reduction of a nitrile or oxime, unreacted starting material may be present. Side-products from the reaction, such as products of dehalogenation or other side reactions, can also be impurities.
Q2: What are the primary recommended purification techniques for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the scale of the purification. The most common and effective methods for substituted benzylamines include:
-
Vacuum Distillation: This is suitable for thermally stable, liquid amines to separate them from less volatile or non-volatile impurities.[2]
-
Recrystallization: If the crude product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization is an excellent method for removing soluble impurities.[3]
-
Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities. For basic amines like this one, it's often beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing on silica gel.[4]
-
Acid-Base Extraction: This can be used to separate the basic benzylamine from neutral or acidic impurities. The amine is protonated with an acid to make it water-soluble, allowing for its separation from non-basic organic impurities.
Q3: How can the purity of the final product be accurately assessed?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of compounds like this compound due to its high resolution and sensitivity.[5] Other techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify impurities if they are present in sufficient quantities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for solid compounds.
Q4: What are the known physical properties of this compound?
A4: The following table summarizes some of the physical and chemical properties of the compound.
| Property | Value |
| Molecular Formula | C₈H₇ClF₃N |
| Molecular Weight | 209.59 g/mol |
| Appearance | Commercially available as a liquid or solid |
| Purity (Typical) | 98%[6] |
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this:
-
Increase the solvent volume: Add more hot solvent to ensure the compound is fully dissolved at the boiling point of the solvent.
-
Lower the crystallization temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Change the solvent system: The boiling point of your solvent may be too high. Consider a lower-boiling solvent or a different solvent mixture.
Q2: No crystals have formed even after the solution has cooled. How can I induce crystallization?
A2: If crystals do not form spontaneously from a supersaturated solution, you can try the following:
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The small glass particles can act as nucleation sites.
-
Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.[3]
-
Reduce the solvent volume: If too much solvent was added, you can evaporate some of it and allow the solution to cool again.
-
Cool to a lower temperature: Place the flask in a colder bath (e.g., dry ice/acetone) if the compound is still soluble at the temperature of an ice-water bath.
Q3: The recovery yield from recrystallization is very low. How can I improve it?
A3: Low recovery can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
-
Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
The compound has significant solubility in the cold solvent: Consider a different solvent or solvent system where the compound is less soluble at low temperatures.
Q4: The purified product is still colored. How can I remove colored impurities?
A4: If the product remains colored after recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your product.
Distillation Issues
Q1: The compound is decomposing during distillation. What are the likely causes and solutions?
A1: Decomposition during distillation is often due to high temperatures.
-
Use vacuum distillation: Reducing the pressure will lower the boiling point of the compound, allowing for distillation at a lower, safer temperature.[2]
-
Check for non-volatile acidic or basic impurities: These can catalyze decomposition at high temperatures. Consider a pre-purification step like an acid-base wash.
Q2: "Bumping" is occurring during vacuum distillation. How can I prevent this?
A2: Bumping is the sudden, violent boiling of a liquid.
-
Ensure smooth stirring: Use a magnetic stir bar and stir plate to maintain constant agitation of the liquid.
-
Use boiling chips or a capillary ebulliator: These provide nucleation sites for smooth boiling. Note that boiling chips are not effective under vacuum if the vacuum is broken and reapplied.
Chromatography Issues
Q1: I'm observing peak tailing during HPLC or flash chromatography. What could be the cause?
A1: Peak tailing for basic compounds like benzylamines on silica-based columns is often due to interaction with acidic silanol groups on the stationary phase.
-
Add a basic modifier: For flash chromatography, add a small amount of triethylamine (e.g., 0.1-1%) to your eluent. For HPLC, a mobile phase additive like ammonium hydroxide can be used.[7]
-
Use a deactivated column: Employ an end-capped column for HPLC to minimize silanol interactions.
Q2: I am not achieving good separation between my compound and an impurity. How can I optimize the separation?
A2: To improve chromatographic resolution:
-
Optimize the mobile phase: For flash chromatography, try a different solvent system with different polarity or selectivity. For HPLC, adjust the mobile phase composition or gradient.
-
Change the stationary phase: If optimizing the mobile phase is insufficient, switch to a different type of column (e.g., from a C18 to a phenyl-hexyl or a fluorinated phase for HPLC).[7]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | >98% | Effective for removing non-volatile impurities; good for large quantities. | Requires the compound to be thermally stable; not effective for separating impurities with similar boiling points. |
| Recrystallization | >99% | Can yield very high purity; scalable. | Requires a solid or a solid derivative; yield can be variable. |
| Flash Chromatography | 95-99% | Good for separating a wide range of impurities; applicable to both liquids and solids. | Can be time-consuming and require significant solvent volumes for large scales. |
| Acid-Base Extraction | Pre-purification step | Simple and effective for removing neutral or acidic impurities. | Does not separate other basic impurities. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Procedure for Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a stirring mechanism (magnetic stir bar), a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.
-
Charging the Flask: Add the crude this compound to the distillation flask.
-
Applying Vacuum: Turn on the vacuum source and allow the pressure to stabilize.
-
Heating: Begin heating the distillation flask gently while stirring.
-
Collection: Collect the fraction that distills at a constant temperature and pressure.
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 3: General Procedure for Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For compounds with poor solubility in the eluent, consider dry loading by adsorbing the sample onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution). For this basic amine, consider adding 0.1-1% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: General Procedure for Purity Assessment by HPLC
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[5]
-
Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and run a suitable gradient method (e.g., increasing the percentage of the organic solvent over time).
-
Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent laboratory and industrial synthesis method is the reductive amination of 3-chloro-4-(trifluoromethyl)benzaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (commonly ammonia or an ammonium salt), which is then reduced in situ to the desired primary amine. Alternative, though less common, methods include the Gabriel synthesis starting from 3-chloro-4-(trifluoromethyl)benzyl halide.
Q2: What are the expected major byproducts in the reductive amination synthesis of this compound?
A2: Potential byproducts can arise from several sources:
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Unreacted Starting Material: Residual 3-chloro-4-(trifluoromethyl)benzaldehyde may remain if the reaction does not go to completion.
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Over-alkylation Products: The newly formed primary amine can react with the starting aldehyde to form a secondary amine, N-[[3-chloro-4-(trifluoromethyl)phenyl]methyl]-1-[3-chloro-4-(trifluoromethyl)phenyl]methanamine, and subsequently a tertiary amine.
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Alcohol Byproduct: The reducing agent can directly reduce the starting aldehyde to form 3-chloro-4-(trifluoromethyl)benzyl alcohol.
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Imine Intermediate: The intermediate imine may not be fully reduced and can remain as an impurity.
Q3: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of purity and impurity profiling. A reversed-phase C18 column with a gradient elution of water (often with a modifier like formic or trifluoroacetic acid) and acetonitrile is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are well-resolved from the product's signals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient reducing agent. - Formation of significant byproducts. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize temperature and reaction time. Common temperatures range from room temperature to gentle heating (40-60 °C). - Ensure the reducing agent (e.g., sodium borohydride) is fresh and added in appropriate stoichiometry. - Analyze the crude product by GC-MS or LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation (e.g., control stoichiometry to reduce over-alkylation). |
| Presence of Significant Amount of Unreacted Aldehyde | - Insufficient amount of amine source. - Incomplete imine formation. - Deactivation of the reducing agent. | - Use a slight excess of the amine source (e.g., ammonium acetate or aqueous ammonia). - Ensure the pH of the reaction mixture is suitable for imine formation (typically weakly acidic to neutral). - Add the reducing agent portion-wise to maintain its activity. |
| High Levels of Over-alkylation Byproducts (Secondary/Tertiary Amines) | - High concentration of the primary amine product relative to the starting aldehyde. - Prolonged reaction time at elevated temperatures. | - Use a larger excess of the ammonia source to favor the formation of the primary amine. - Consider a slower addition of the aldehyde to the reaction mixture containing the ammonia source. - Monitor the reaction closely and stop it once the starting aldehyde is consumed to prevent further reaction of the product. |
| Formation of 3-Chloro-4-(trifluoromethyl)benzyl alcohol | - The reducing agent is reducing the aldehyde before imine formation. - The chosen reducing agent is not selective for the imine over the aldehyde under the reaction conditions. | - Allow sufficient time for imine formation before adding the reducing agent.[1] - Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride, which is known to be more selective for imines in the presence of aldehydes.[2] - Control the reaction temperature, as higher temperatures can increase the rate of aldehyde reduction. |
| Difficulties in Product Isolation and Purification | - Emulsion formation during aqueous workup. - Co-elution of impurities during column chromatography. | - Break emulsions by adding brine or by filtration through a pad of celite. - Optimize the solvent system for column chromatography. A gradient elution with a hexane/ethyl acetate system is often effective. - Consider converting the amine to its hydrochloride salt to facilitate purification by crystallization, followed by liberation of the free base. |
Experimental Protocols
Key Experiment: Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde
Objective: To synthesize this compound from 3-chloro-4-(trifluoromethyl)benzaldehyde using sodium borohydride as the reducing agent.
Materials:
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3-chloro-4-(trifluoromethyl)benzaldehyde
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Ammonium acetate
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Methanol
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Sodium borohydride
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask, dissolve 3-chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting aldehyde.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x volumes).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Synthetic pathway and potential byproduct formation.
This diagram illustrates the primary reaction pathway for the synthesis of this compound via reductive amination, highlighting the key intermediate and potential side reactions leading to common byproducts.
References
How to minimize side reactions when using 3-Chloro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing side reactions when working with 3-Chloro-4-(trifluoromethyl)benzylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
N-Acylation Reactions
Q1: I am observing a low yield of my desired N-acylated product. What are the potential causes and how can I improve it?
A1: Low yields in N-acylation reactions of this compound can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Purity: The purity of both the benzylamine and the acylating agent is crucial. Impurities in the starting materials can lead to unwanted side reactions.
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Hydrolysis of Acylating Agent: Acylating agents like acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze, reducing the amount available for the reaction. Ensure you are using anhydrous solvents and inert atmosphere conditions.
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Sub-optimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Consider gradually increasing the temperature while monitoring for the formation of byproducts.
Q2: I am seeing multiple products in my reaction mixture by TLC/LC-MS. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common issue. Here are some likely side products and strategies to minimize them:
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Diacylation: The formation of a diacylated product, where the nitrogen atom is acylated twice, can occur, especially under harsh conditions or with highly reactive acylating agents.
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Mitigation: Use a stoichiometric amount (or a slight excess) of the benzylamine relative to the acylating agent. Control the reaction temperature, as higher temperatures can favor diacylation.
-
-
Side Reactions from Impurities: Impurities in your starting materials can lead to a variety of side products.
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Mitigation: Ensure the purity of your this compound and acylating agent before starting the reaction.
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N-Alkylation Reactions
Q3: My N-alkylation reaction is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A3: Over-alkylation is a frequent side reaction in the N-alkylation of primary amines, as the mono-alkylated product is often more nucleophilic than the starting amine.[1] To favor mono-alkylation:
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Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[2]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.
Q4: The N-alkylation reaction is very slow or not proceeding at all. What can I do?
A4: Several factors can contribute to a sluggish or stalled reaction:
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Poor Leaving Group: The reactivity of the alkylating agent depends on the leaving group. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
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Steric Hindrance: A sterically hindered alkylating agent will react more slowly.
-
Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a practical rate. Gradually increase the temperature while monitoring the reaction.
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Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or acetonitrile are often good choices for N-alkylation reactions.
Experimental Protocols
General Protocol for N-Acylation with Acetic Anhydride
This protocol describes a general procedure for the N-acetylation of a substituted benzylamine, which can be adapted for this compound.[3]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add acetic anhydride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
General Protocol for N-Alkylation with an Alkyl Halide
This protocol provides a general method for the N-alkylation of a primary amine and can be adapted for this compound.
Materials:
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This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
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Potassium carbonate (or another suitable base)
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Anhydrous dimethylformamide (DMF) or acetonitrile
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Standard glassware for reaction, workup, and purification
Procedure:
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To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
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Add the alkyl halide (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to 50-70 °C and stir for 4-12 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for N-acylation and N-alkylation of benzylamines with electron-withdrawing groups, which can serve as a starting point for optimizing reactions with this compound. Note that specific yields for the target molecule may vary.
Table 1: N-Acylation of Substituted Benzylamines
| Acylating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) | Purity (%) |
| Acetic Anhydride | Pyridine | DCM | 0 °C to RT | 2-4 | 85-95 | >95 |
| Benzoyl Chloride | Triethylamine | THF | 0 °C to RT | 3-6 | 80-90 | >95 |
| Acetyl Chloride | Pyridine | DCM | 0 °C | 1-2 | 90-98 | >95 |
Table 2: N-Alkylation of Substituted Benzylamines
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 50-70 | >90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 50-65 | >90 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 45-60* | >90 |
*Note: Yields for N-alkylation of benzylamines with electron-withdrawing groups, such as the trifluoromethyl group, are often moderate.[4]
Mandatory Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: General mechanism for the N-alkylation of a primary amine.
References
Technical Support Center: 3-Chloro-4-(trifluoromethyl)benzylamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(trifluoromethyl)benzylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis.
I. Troubleshooting Amide Coupling (Acylation) Reactions
Amide bond formation is a common reaction for this compound. However, the electron-withdrawing effects of the chloro and trifluoromethyl groups can reduce the nucleophilicity of the amine, potentially leading to low yields or failed reactions.
FAQs & Troubleshooting Guide
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low yields in amide coupling reactions involving this substrate are often due to its reduced nucleophilicity. Several factors could be contributing:
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Insufficient Activation of the Carboxylic Acid: The coupling reagent may not be potent enough to sufficiently activate the carboxylic acid for reaction with the less reactive amine.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Standard conditions may not be vigorous enough.
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Steric Hindrance: Bulky groups on either the carboxylic acid or the benzylamine can physically impede the reaction.
Q2: How can I improve the yield of my amide coupling reaction?
A2: To improve yields, consider the following strategies:
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Choice of Coupling Reagent: For electron-deficient amines, more potent coupling reagents are often required. Consider moving from standard carbodiimides like EDC to phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU, HBTU).
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Use of Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or its aza-derivatives (e.g., HOAt) can enhance the reaction rate and suppress side reactions. For particularly challenging couplings, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial.[1]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are generally preferred for amide coupling reactions.
-
Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize acids formed during the reaction without competing with the primary amine.
Comparative Data: Amide Coupling Reagents
The following table provides a general comparison of common coupling reagents and their suitability for reactions with electron-deficient amines.
| Coupling Reagent | Additive(s) | Typical Solvent(s) | Temperature | Suitability for Electron-Deficient Amines |
| EDC | HOBt, DMAP | DCM, DMF, MeCN | Room Temp. | Moderate; may require forcing conditions or DMAP. |
| DCC | DMAP | DCM | Room Temp. | Low to Moderate; byproduct (DCU) is insoluble. |
| HATU | DIPEA | DMF | Room Temp. | High; generally effective for challenging couplings. |
| PyBOP | DIPEA | DMF | Room Temp. | High; particularly useful for sterically hindered substrates. |
| T3P | Pyridine | EtOAc, THF | 25-60 °C | High; versatile with a straightforward work-up. |
II. Troubleshooting Reductive Amination Reactions
Reductive amination is another key transformation for this compound, allowing for the formation of secondary or tertiary amines. The primary challenges in these reactions often revolve around the formation of the initial imine or iminium ion and the subsequent reduction.
FAQs & Troubleshooting Guide
Q1: My reductive amination reaction is not proceeding to completion, and I observe unreacted starting materials. What could be the issue?
A1: Incomplete conversion in reductive amination can be due to several factors:
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Inefficient Imine Formation: The equilibrium for imine formation may not favor the product, especially if water is not effectively removed. The electron-withdrawing groups on the benzylamine can also slow down this step.
-
Decomposition of the Reducing Agent: Some reducing agents are sensitive to moisture or acidic/basic conditions and may decompose before the reduction can occur.
-
Suboptimal pH: The pH of the reaction is crucial. It needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine, rendering it non-nucleophilic.
Q2: I am observing the formation of side products in my reductive amination. What are they, and how can I minimize them?
A2: Common side products in reductive amination include:
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Alcohol from Aldehyde/Ketone Reduction: The reducing agent can directly reduce the carbonyl starting material.
-
Over-alkylation: The product amine can react further with the carbonyl compound, leading to the formation of tertiary amines or quaternary ammonium salts.
To minimize these side products:
-
Choose a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often effective at reducing the iminium ion in the presence of a carbonyl group. Sodium cyanoborohydride (NaBH₃CN) is also a good option, but it is toxic.
-
Control Stoichiometry: Use a slight excess of the amine to favor the formation of the desired product and minimize over-alkylation.
-
Stepwise Procedure: For difficult substrates, a two-step procedure can be employed. First, form the imine using a dehydrating agent (e.g., molecular sieves), and then add the reducing agent in a separate step.
Comparative Data: Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | pH Range | Key Considerations |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | Slightly Acidic | Mild and selective for imines over carbonyls. Moisture sensitive. |
| NaBH₃CN | MeOH, EtOH | Slightly Acidic | Selective for imines. Highly toxic (potential for HCN gas). |
| NaBH₄ | MeOH, EtOH | Neutral to Basic | Can reduce aldehydes and ketones; add after imine formation. |
| H₂/Catalyst (e.g., Pd/C) | MeOH, EtOH | Neutral | Can reduce other functional groups (e.g., nitro, double bonds). |
III. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this electron-deficient amine, the reaction may require heating (e.g., 50-60 °C) and longer reaction times (12-24 hours).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The use of molecular sieves can aid in this step.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to overnight to reach completion.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizations
References
Improving the reaction conditions for amide bond formation with 3-Chloro-4-(trifluoromethyl)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the reaction conditions for amide bond formation with the electron-deficient amine, 3-Chloro-4-(trifluoromethyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: Why are amide coupling reactions with this compound often low-yielding?
A1: The primary reason for low yields is the reduced nucleophilicity of the amine. The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups on the benzylamine ring decrease the electron density on the nitrogen atom. This makes the amine's lone pair of electrons less available to attack the activated carboxylic acid, leading to a sluggish and often incomplete reaction.
Q2: What are the most common side reactions to be aware of?
A2: Common side reactions include:
-
N-acylurea formation: When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, consuming your activated acid.[1]
-
Racemization: If your carboxylic acid has a chiral center, the reaction conditions (especially with certain coupling reagents and bases) can lead to epimerization.
-
Hydrolysis of the activated ester: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. For TLC, co-spotting your reaction mixture with your starting materials (carboxylic acid and amine) will help you track their consumption and the formation of the new amide product. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials, the urea byproduct from carbodiimide reagents (e.g., EDC-urea), and byproducts from the coupling reagent itself (e.g., from HATU).
-
EDC-urea: If EDC is used, its urea byproduct is water-soluble, allowing for removal with an aqueous workup.
-
Unreacted Carboxylic Acid: Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove unreacted acidic starting material.
-
Unreacted Amine: A wash with a dilute aqueous acid (e.g., 1M HCl) can remove the basic starting amine.
-
Chromatography: Flash column chromatography on silica gel is often necessary to obtain a highly pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough for this challenging amine. | * Switch to a more powerful coupling reagent like HATU or HBTU.[2] * Ensure you are using the correct stoichiometry of the coupling reagent (typically 1.1-1.5 equivalents). |
| 2. Low Nucleophilicity of the Amine: The electron-withdrawing groups are deactivating the amine. | * Increase the reaction temperature (e.g., from room temperature to 40-60 °C). * Consider using a stronger, non-nucleophilic base like DBU in place of DIPEA, but be mindful of potential side reactions. | |
| 3. Suboptimal Solvent Choice: The solvent may not be ideal for the reaction. | * DMF and DCM are common choices. Anhydrous conditions are crucial.[3] * For some systems, a switch to a different polar aprotic solvent like acetonitrile (ACN) might be beneficial.[4] | |
| Multiple Spots on TLC / Complex Mixture by LC-MS | 1. Side Reactions: Formation of N-acylurea or other byproducts. | * If using a carbodiimide like EDC, add an additive such as HOBt or OxymaPure to suppress N-acylurea formation and improve efficiency.[5] * Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
| 2. Degradation of Reagents or Product: One of the components may be unstable under the reaction conditions. | * Check the stability of your starting materials and product at the reaction temperature. * Consider running the reaction at a lower temperature for a longer duration. | |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time: The reaction is sluggish and has not reached completion. | * Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| 2. Inadequate Stoichiometry: The ratio of reactants may not be optimal. | * Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) relative to the amine. |
Experimental Protocols
Protocol 1: General Procedure using HATU
This protocol is recommended for a higher probability of success with electron-deficient amines.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and this compound (1.0 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure using EDC/HOBt/DMAP
This protocol is a cost-effective alternative that can be effective for electron-deficient amines.[4]
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), EDC (1.0 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).
-
Dissolution: Dissolve the solids in anhydrous acetonitrile (ACN).
-
Amine and Base Addition: Add this compound (1.1 eq) and DIPEA (5.0 eq) to the solution.
-
Reaction: Stir the reaction at 40 °C for 18-48 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables provide a summary of typical yields for amide bond formation with electron-deficient amines under various conditions. While specific yields for this compound may vary, these data offer a comparative baseline.
Table 1: Comparison of Coupling Reagents for Electron-Deficient Amines
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range (%) | Reference |
| EDC | HOBt | DIPEA | DMF | 50-80 | [6] |
| HATU | - | DIPEA | DMF | 70-95 | |
| HBTU | - | DIPEA | DMF | 65-90 | |
| PyBOP | - | DIPEA | DCM | 60-85 | [3] |
Table 2: Effect of Reaction Conditions on Yield with EDC/HOBt
| Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoic Acid | Aniline | ACN | 40 | 48 | 72 |[4] | | Thiazole-2-carboxylic acid | 4-Fluoroaniline | ACN | 23 | 18 | 80 |[4] | | Naproxen | Aniline | ACN | 40 | 48 | 57 |[4] | | Boc-Valine | 4-Nitroaniline | CH₂Cl₂ | 23 | 24 | 65 |[4] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for amide bond formation.
Troubleshooting Decision Tree
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Stability issues and storage of 3-Chloro-4-(trifluoromethyl)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Chloro-4-(trifluoromethyl)benzylamine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage FAQs
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] For enhanced stability, storage under an inert atmosphere, such as nitrogen or argon, is advisable as some benzylamines are sensitive to air and carbon dioxide.[1][3][4] Refrigeration at 2-8°C can also be considered for long-term storage.[5]
Q2: What are the known stability issues with this compound?
While this compound is generally stable under recommended storage conditions, benzylamines as a class of compounds can be susceptible to degradation.[1] The primary degradation pathway involves oxidation of the benzylic amine. This can lead to the formation of the corresponding imine, which can subsequently hydrolyze to form 3-chloro-4-(trifluoromethyl)benzaldehyde and ammonia. The presence of the trifluoromethyl group is known to enhance the thermal and metabolic stability of related compounds due to the strength of the carbon-fluorine bond.[6]
Q3: What materials are incompatible with this compound?
To prevent degradation or hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[1][2] Benzylamine, a related compound, has also been reported to be incompatible with organic anhydrides, isocyanates, and aldehydes.[4] Contact with certain metals and plastics should also be avoided, as some amines can be corrosive.[4]
Q4: How does the purity of this compound affect its stability and experimental outcomes?
The purity of the starting material is critical. Impurities can act as catalysts for degradation or participate in side reactions, leading to inaccurate experimental results and reduced product yields. It is crucial to use a high-purity grade of this compound and to assess its purity before use, especially if it has been stored for an extended period.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Table 1: Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., yellowing) | Oxidation due to exposure to air or light. | Store the compound under an inert atmosphere and protect it from light. If discoloration is observed, re-analyze the purity before use. |
| Precipitate formation in solution | Reaction with atmospheric carbon dioxide to form a carbamate salt. Poor solubility in the chosen solvent. | Degas solvents before use and handle solutions under an inert atmosphere. Verify the solubility of the compound in the chosen solvent at the experimental concentration. |
| Low reactivity or incomplete reaction | Degradation of the starting material. Presence of moisture. | Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). Ensure all reagents and solvents are anhydrous. |
| Inconsistent experimental results | Inconsistent quality of the starting material. Variable storage and handling conditions. | Use a single, well-characterized batch of the compound for a series of related experiments. Standardize storage and handling procedures. |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is recommended.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Analysis: Calculate the purity based on the relative peak area of the main component.
Protocol 2: Accelerated Stability Study
This protocol is adapted from the ICH guidelines for accelerated stability testing and can be used to evaluate the stability of this compound under stressed conditions.[2][7][8][9]
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Sample Preparation: Prepare multiple aliquots of the compound in sealed, airtight containers.
-
Storage Conditions: Place the samples in a stability chamber under accelerated conditions (e.g., 40°C / 75% relative humidity).
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Time Points: Analyze the samples at initial (time zero), intermediate (e.g., 1, 3 months), and final (e.g., 6 months) time points.
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Analysis: At each time point, assess the purity of the sample using a validated stability-indicating method (e.g., HPLC as described in Protocol 1). Quantify any degradation products that appear.
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Data Evaluation: Compare the purity and degradation profiles over time to assess the stability of the compound under the tested conditions.
Visualizing Workflows and Relationships
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Key factors that can affect the stability of the compound.
References
- 1. 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl | 1195901-45-1 | Benchchem [benchchem.com]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-4-(trifluoromethyl)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(trifluoromethyl)benzylamine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the electronic properties of the substrate. The presence of a strong electron-withdrawing trifluoromethyl group and a moderately electron-withdrawing chloro group deactivates the aryl ring. This makes the C-Cl bond more difficult to cleave in the oxidative addition step of the catalytic cycle, often requiring more reactive catalysts and harsher reaction conditions compared to electron-rich or simple aryl chlorides.[1][2]
Q2: Which types of cross-coupling reactions are commonly performed with this substrate?
A2: Given its structure as an aryl chloride, this compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions, including:
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Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines.[3][4]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.[2]
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q3: How do I choose between different palladium precatalysts?
A3: The choice of palladium precatalyst can influence catalyst activation and stability. For challenging substrates, it is often preferable to use pre-formed, air-stable precatalysts which readily generate the active Pd(0) species. Generations of Buchwald palladacycle precatalysts (e.g., G3 or G4) are designed for this purpose and often give more reproducible results than using simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction.
Catalyst Selection and Optimization
Q4: What are the recommended catalysts and ligands for Buchwald-Hartwig amination with this compound?
A4: For electron-deficient aryl chlorides like this compound, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands is crucial.
-
Recommended Ligands:
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Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent starting points.[5] These ligands are known to promote the oxidative addition to aryl chlorides and stabilize the palladium center.
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Ferrocenyl phosphine ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be effective.[3]
-
-
Recommended Palladium Source:
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Pd₂(dba)₃ or Pd(OAc)₂ can be used, but for consistency, palladacycle precatalysts like XPhos Pd G3 or SPhos Pd G4 are recommended.
-
-
Base Selection:
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A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is the most common and effective base for C-N coupling of aryl chlorides.[5] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but they may require higher temperatures and result in lower yields.[6]
-
Q5: What are the recommended catalysts and ligands for Suzuki-Miyaura coupling with this compound?
A5: Similar to C-N coupling, C-C coupling of this electron-deficient substrate requires a highly active catalyst system.
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos and XPhos are highly effective for Suzuki-Miyaura couplings of aryl chlorides.
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N-Heterocyclic Carbenes (NHCs): Ligands like IPr or PEPPSI-type precatalysts can also be very effective, especially for sterically hindered substrates.
-
-
Recommended Palladium Source:
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Pd(OAc)₂ or PdCl₂(dppf) are common choices.
-
-
Base Selection:
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A strong base is typically required to facilitate the transmetalation step. K₃PO₄ is a robust and commonly used base for Suzuki-Miyaura reactions of aryl chlorides.[2] Other bases to consider include Cs₂CO₃ and K₂CO₃.
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Quantitative Data for Catalyst Systems (with analogous substrates)
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Chloro-4-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 92 | [2] |
| Suzuki-Miyaura | Benzyl chloride | Potassium phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | 98 | [7] |
| Buchwald-Hartwig | 2-Chloropyridine | Benzamide | Pd₂(dba)₃ / XantPhos | DBU | Toluene | 100 | 85 | [8] |
| Buchwald-Hartwig | 4-Nitrochlorobenzene | Amide | Pd₂(dba)₃ / XantPhos | DBU | Toluene | 100 | 90 | [8] |
Troubleshooting Guide
Q6: My reaction is showing low or no conversion. What are the possible causes and solutions?
A6: Low or no conversion in cross-coupling reactions with this compound is a common issue. Here is a systematic troubleshooting approach:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more robust palladacycle precatalyst. Ensure the active Pd(0) species is being generated, especially if starting with a Pd(II) source. |
| Insufficiently Inert Atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas (Argon or Nitrogen). Oxygen can deactivate the catalyst. |
| Weak Base | For aryl chlorides, a strong base is often necessary. If using K₃PO₄ or Cs₂CO₃, ensure they are anhydrous and finely powdered. For C-N coupling, NaOtBu is generally more effective. |
| Low Reaction Temperature | The activation of the C-Cl bond on this electron-deficient ring may require higher temperatures, typically in the range of 80-120 °C.[1] |
| Poor Solvent Choice | Use anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF. For Suzuki-Miyaura, a small amount of water is often beneficial.[2] |
| Impure Reagents | Ensure the purity of your starting materials, as impurities can poison the catalyst. |
Q7: I am observing dehalogenation of my starting material. How can I minimize this side reaction?
A7: Dehalogenation (hydrodechlorination) is a known side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl chlorides. It occurs when a palladium-hydride species is formed, which can then reductively cleave the C-Cl bond.
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Choice of Base: The choice of base can influence the formation of palladium-hydride species. If using an alkoxide base, ensure it is anhydrous.
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Ligand Selection: Some ligands are more prone to promoting dehalogenation than others. Screening different bulky phosphine ligands can be beneficial.
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Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.
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Moisture Control: Rigorously exclude moisture from the reaction, as water can be a source of protons for the formation of palladium-hydride species.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
Materials:
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This compound
-
Amine coupling partner (1.1 - 1.5 equiv.)
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Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
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Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)
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Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 equiv.)
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Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
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To an oven-dried Schlenk tube, add the palladium precatalyst (or palladium source and ligand) and the base.
-
Seal the tube, and evacuate and backfill with argon three times.
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Add the this compound and the amine coupling partner.
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Add the degassed solvent via syringe.
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Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
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This compound
-
Boronic acid or ester (1.2 - 1.5 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
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Potassium phosphate (K₃PO₄, 2-3 equiv.)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, and the base.
-
In a separate vial, pre-mix the palladium source and the ligand. Add this mixture to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Reactivity Challenges with 3-Chloro-4-(trifluoromethyl)benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reactivity with 3-Chloro-4-(trifluoromethyl)benzylamine in their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low reactivity with this compound in my reaction?
The reduced reactivity of this compound is primarily due to the electronic effects of its substituents. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, and the chloro (-Cl) group is also electron-withdrawing. These groups decrease the electron density on the aromatic ring and, consequently, on the benzylic amine. This reduction in electron density lowers the nucleophilicity of the amine group, making it less reactive in many common reactions.
Q2: Can the steric hindrance from the substituents play a role in the poor reactivity?
While electronic effects are the primary contributors, the ortho-chloro substituent can introduce some steric hindrance around the amine functional group. This can impede the approach of bulky electrophiles or reagents, further contributing to slower reaction rates.
Q3: What are the most common reactions where poor reactivity of this compound is observed?
Researchers often face challenges in reactions such as N-acylation, N-alkylation, and certain cross-coupling reactions where the nucleophilicity of the amine is crucial for the reaction to proceed efficiently.
Q4: Are there any general strategies to improve the reactivity of this compound?
Yes, several strategies can be employed:
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Stronger activating agents/catalysts: Utilizing more potent activating agents for the electrophile or employing a more active catalyst can help overcome the reduced nucleophilicity of the amine.
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Higher reaction temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed at a reasonable rate. However, this should be done with caution to avoid side reactions and decomposition.
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Longer reaction times: Allowing the reaction to proceed for an extended period can lead to higher product conversion.
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Choice of solvent: The solvent can play a critical role in reaction rates. Polar aprotic solvents are often a good choice for nucleophilic substitution reactions.
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Use of a stronger base: In reactions where the amine needs to be deprotonated, a stronger, non-nucleophilic base can increase the concentration of the more reactive anionic species.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
Problem: You are attempting to acylate this compound with an acyl chloride or carboxylic acid (with a coupling agent) and observing low conversion to the desired amide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-acylation yield.
Detailed Methodologies:
-
Protocol 1: Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) or pyridine (1.5-2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1-1.2 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
-
Protocol 2: Amide Coupling with a Carboxylic Acid
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).
-
Add the coupling agent (e.g., HATU, HBTU) (1.1 eq.) and a non-nucleophilic base like DIEA (2.0 eq.).
-
Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq.) in DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup to isolate the product.
-
Data Summary: Comparison of Coupling Agents for Amide Bond Formation
| Coupling Agent | Typical Solvent | Base | Relative Reactivity | Notes |
| DCC/DMAP | DCM, THF | DMAP | Moderate | Can lead to dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
| HBTU | DMF, NMP | DIEA | High | Good for less reactive amines. |
| HATU | DMF, NMP | DIEA, 2,4,6-Collidine | Very High | Often the reagent of choice for challenging couplings. |
| COMU | DMF, ACN | DIEA | Very High | Known for rapid reaction times and high yields. |
Issue 2: Inefficient N-Alkylation
Problem: Your N-alkylation reaction of this compound with an alkyl halide is sluggish and results in a low yield of the desired secondary amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient N-alkylation.
Detailed Methodologies:
-
Protocol 3: Direct N-Alkylation
-
Combine this compound (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile (ACN).
-
Add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium bromide (TBAB), especially if using an alkyl chloride or bromide.
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, filter off the inorganic salts, and perform a standard workup.
-
-
Protocol 4: Reductive Amination (Alternative)
-
Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Add a mild acid catalyst, such as acetic acid (a few drops).
-
Stir for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.) or sodium cyanoborohydride (NaBH3CN) (1.5 eq.).
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction carefully with an aqueous solution of sodium bicarbonate and perform a standard workup.
-
Data Summary: Comparison of Conditions for N-Alkylation
| Base | Solvent | Temperature (°C) | Additive | Suitability |
| K2CO3 | ACN | 80 | NaI | Good starting point for reactive alkyl halides. |
| Cs2CO3 | DMF | 60-100 | TBAB | More effective for less reactive alkyl halides due to higher solubility and basicity. |
| DIEA | DCM | 25-40 | None | Generally too weak for direct alkylation of this amine but can be used in some cases. |
| NaH | THF, DMF | 0-25 | None | Strong base, but can lead to over-alkylation and other side reactions. Use with caution. |
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the scaled-up synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine, a key intermediate in pharmaceutical manufacturing. It addresses common issues encountered during reductive amination and other synthetic routes, offering troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The most prevalent method is the reductive amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source (like ammonia or its equivalent), followed by in-situ reduction to the corresponding benzylamine.
Q2: Which reducing agents are suitable for this reductive amination?
A2: Several reducing agents can be used, with the choice depending on the scale, desired reactivity, and safety considerations. Common options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1] For large-scale operations, sodium borohydride is often preferred due to cost-effectiveness, but requires careful control of reaction conditions. Milder agents like NaBH₃CN or NaBH(OAc)₃ can prevent the premature reduction of the starting aldehyde.[2]
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters include:
-
Temperature: Exothermic reactions, especially during the addition of the reducing agent, must be controlled to prevent side reactions and ensure safety.
-
pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[2] If the pH is too low, the amine can be protonated, rendering it non-nucleophilic.[2]
-
Reagent Addition Rate: Slow and controlled addition of the reducing agent is crucial to manage the reaction's exothermicity and prevent runaway reactions.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in heterogeneous mixtures involving solid reagents.
Q4: What are the primary safety concerns when working with sodium borohydride on a large scale?
A4: Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[3][4] Key safety precautions include:
-
Handling under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and nitrile or neoprene gloves.[4]
-
Ensuring the reaction is conducted in a well-ventilated area.[3]
-
Having a Class D fire extinguisher (for combustible metals) readily available. Do not use water on fires involving sodium borohydride.[5]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion / Low Yield | 1. Inefficient Imine Formation: The equilibrium may not favor the imine intermediate. This can be due to the presence of water, which hydrolyzes the imine.[2] | 1. Optimize pH: Adjust the reaction pH to a slightly acidic range (4-5) using an acid catalyst like acetic acid to promote imine formation.[2] Ensure anhydrous conditions if possible. |
| 2. Suboptimal pH: The pH may be too high or too low, inhibiting either the amine's nucleophilicity or the carbonyl's activation.[2] | 2. Control pH: Buffer the reaction mixture or perform careful, monitored additions of acid. | |
| 3. Premature Aldehyde Reduction: The reducing agent may be too reactive, reducing the starting aldehyde before it can form the imine.[2] | 3. Use a Milder Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less reactive towards aldehydes.[1][2] | |
| 4. Poor Reagent Solubility: The aldehyde or amine may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[2] | 4. Select an Appropriate Solvent: Screen solvents like methanol, ethanol, or tetrahydrofuran (THF) to ensure all reagents are adequately solubilized. | |
| Formation of Impurities | 1. Over-alkylation: The newly formed primary amine can react with the starting aldehyde to form a secondary amine impurity. | 1. Use a Stepwise Procedure: First, allow for the complete formation of the imine, and then add the reducing agent.[6] Using a large excess of the ammonia source can also minimize this side reaction. |
| 2. Aldol Condensation: The starting aldehyde can undergo self-condensation, especially in the presence of a base.[2] | 2. Maintain Acidic/Neutral Conditions: Running the reaction under slightly acidic or neutral conditions can suppress this side reaction.[2] | |
| 3. Formation of Alcohol Impurity: Reduction of the starting aldehyde to 3-Chloro-4-(trifluoromethyl)benzyl alcohol. | 3. Optimize Reagent Addition: Add the reducing agent portion-wise or via a syringe pump to maintain a low concentration, favoring the reduction of the imine over the aldehyde. | |
| Difficult Product Isolation / Purification | 1. Emulsion during Work-up: The product may form stable emulsions during aqueous extraction, making phase separation difficult. | 1. Break the Emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to disrupt the emulsion. Centrifugation can also be effective on a smaller scale. |
| 2. Co-eluting Impurities: Impurities may have similar polarities to the product, complicating purification by column chromatography. | 2. Derivative Formation & Purification: Convert the crude amine to its hydrochloride salt by treating it with HCl in an organic solvent. The salt often has different solubility properties and can be recrystallized to high purity, after which the free amine can be regenerated with a base.[7] | |
| 3. Product Volatility: The product may be volatile, leading to losses during solvent removal under high vacuum. | 3. Use Appropriate Purification Technique: For volatile amines, vacuum distillation is often a suitable purification method.[7] |
Experimental Protocols
General Protocol for Reductive Amination (Lab Scale)
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-4-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a catalytic amount of acetic acid. Stir the mixture at room temperature to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) in small portions, ensuring the temperature remains controlled.
-
Quenching and Work-up: After the reaction is complete (as indicated by TLC or LC-MS), quench the reaction by slowly adding water or a dilute acid. Remove the organic solvent under reduced pressure.
-
Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the reductive amination synthesis.
Troubleshooting Logic for Low Yield
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. research.uga.edu [research.uga.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Chloro-4-(trifluoromethyl)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(trifluoromethyl)benzylamine. The following sections address common issues related to impurities and provide detailed experimental protocols for purification and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a sample of this compound synthesized via reductive amination?
A1: The most common impurities originating from the synthesis of this compound via reductive amination of 3-chloro-4-(trifluoromethyl)benzaldehyde are typically:
-
3-Chloro-4-(trifluoromethyl)benzyl alcohol: This impurity arises from the reduction of the starting aldehyde before it can react with the ammonia source.
-
Bis(3-chloro-4-(trifluoromethyl)benzyl)amine (Secondary Amine): This is a product of over-alkylation, where the initially formed primary amine reacts with another molecule of the starting aldehyde.
-
Unreacted 3-chloro-4-(trifluoromethyl)benzaldehyde: Incomplete reaction will leave the starting material in your product mixture.
Q2: My this compound sample is an oil or fails to crystallize. What should I do?
A2: Oiling out during recrystallization can be caused by several factors. Here are some troubleshooting steps:
-
Ensure Slow Cooling: Rapid cooling can prevent proper crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Adjust Solvent System: The presence of impurities can lower the melting point of the mixture, leading to oiling. You may need to adjust the solvent polarity. In a mixed solvent system like ethanol/water, try adding more of the solvent in which the compound is less soluble (water) dropwise to the hot solution until turbidity persists, then add a few drops of the better solvent (ethanol) to clarify before cooling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
Q3: After purification by column chromatography, I still see a minor impurity in my NMR spectrum. What could it be?
A3: If a minor impurity persists after column chromatography, it could be a compound with a polarity very similar to your product.
-
Isomeric Impurities: Depending on the synthesis of the starting material, there could be small amounts of positional isomers of the benzylamine.
-
Grease: Stopcock grease from glassware can sometimes appear in NMR spectra.
-
Solvent Adducts: In some cases, the amine may form a stable adduct with the solvent.
To address this, you can try a different solvent system for chromatography or consider a final purification step like recrystallization or distillation under reduced pressure.
Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying solid samples of this compound, particularly for removing less polar impurities.
Experimental Protocol:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. The ideal ratio will depend on the impurity profile of your sample.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Expected Purity and Yield:
| Purification Method | Typical Purity | Typical Yield |
| Recrystallization | >99% (by HPLC) | 70-90% |
Column Chromatography
Column chromatography is useful for separating impurities with polarities similar to the product.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. A typical gradient might be from 5% to 20% ethyl acetate. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine on the silica gel.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent composition.
-
Packing and Loading: Pack the column with silica gel slurried in the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Expected Purity and Yield:
| Purification Method | Typical Purity | Typical Yield |
| Column Chromatography | >98% (by HPLC) | 60-85% |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Gradient: A typical gradient could be 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying impurities. The proton (¹H) and carbon (¹³C) NMR spectra of pure this compound should show characteristic signals. Impurity signals, such as those from the corresponding benzyl alcohol or secondary amine, will have distinct chemical shifts.
Visualizations
Caption: Synthesis of this compound and potential impurity formation.
Caption: General purification workflow for this compound.
Caption: Analytical workflow for purity assessment.
Signaling Pathways
Currently, there is no information available in the public scientific literature describing specific signaling pathways associated with this compound. This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules, and its direct biological activity or interaction with cellular signaling pathways has not been a focus of published research.
Validation & Comparative
A Comparative Guide to the Analytical Confirmation of 3-Chloro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confirmation and quantification of 3-chloro-4-(trifluoromethyl)benzylamine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The primary focus is on mass spectrometry-based techniques, with a comparative overview of alternative analytical methods. This document includes detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.
Introduction to this compound and its Analytical Importance
This compound (C₈H₇ClF₃N, Monoisotopic Mass: 209.02191 Da) is a critical building block in the development of various therapeutic agents and agricultural products. Notably, it serves as a precursor in the synthesis of GPR40 agonists, which are under investigation for the treatment of type 2 diabetes, as well as in the creation of potent herbicides and pesticides. The trifluoromethyl group in its structure often enhances metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).
Given its role in the production of high-value final products, the accurate identification and quantification of this compound are paramount to ensure the quality, efficacy, and safety of the resulting compounds. This necessitates robust and reliable analytical methods for its confirmation and purity assessment throughout the manufacturing process.
Mass Spectrometry Analysis
Mass spectrometry, coupled with chromatographic separation, is the gold standard for the definitive identification and quantification of organic molecules like this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For polar molecules like benzylamines, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Experimental Protocol: GC-MS
A generalized protocol for the GC-MS analysis of this compound, based on methods for similar compounds, is as follows:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
-
Derivatization (Optional but Recommended):
-
To a dried aliquot of the sample extract, add a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the formation of the more volatile trifluoroacetyl derivative.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or a high-resolution mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-350.
-
Expected Fragmentation Pattern:
The mass spectrum of the derivatized this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the benzyl-nitrogen bond and fragmentation of the aromatic ring. Key predicted fragment ions are detailed in the comparison table below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of polar and thermally labile compounds without the need for derivatization.
Experimental Protocol: LC-MS/MS
A representative LC-MS/MS protocol for the quantification of this compound is as follows:
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
For biological matrices, protein precipitation followed by solid-phase extraction is a common sample clean-up strategy.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mass Spectrometer: Agilent 6470 or equivalent triple quadrupole mass spectrometer.
-
Column: Zorbax Extend C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The transition from the protonated molecular ion ([M+H]⁺) to a specific product ion would be monitored for quantification.
-
Comparison of Analytical Techniques
The following table summarizes the performance characteristics of mass spectrometry-based methods and alternative techniques for the analysis of this compound. Please note that the quantitative data for the target analyte is inferred from methods for structurally similar compounds in the absence of specific published data.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV | ¹H and ¹⁹F NMR |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. | Separation based on polarity with UV absorbance detection. | Nuclear magnetic resonance of protons and fluorine atoms. |
| Derivatization | Often required for amines to improve volatility and peak shape. | Generally not required. | Not required. | Not required. |
| Selectivity | High, based on retention time and mass spectrum. | Very high, based on retention time and specific MRM transitions. | Moderate, relies on chromatographic separation. | High, provides detailed structural information. |
| Sensitivity (LOD/LOQ) | High (low ng/mL to pg/mL range). | Very high (pg/mL to fg/mL range). | Moderate (µg/mL to high ng/mL range). | Lower sensitivity compared to MS. |
| Quantitative Linearity (R²) | Typically >0.99 | Typically >0.99 | Typically >0.99 | Quantitative with internal standards. |
| Confirmation | High confidence based on fragmentation pattern. | High confidence based on precursor/product ion pair. | Tentative, based on retention time matching with a standard. | Definitive structural confirmation. |
| Sample Throughput | Moderate, due to longer run times and potential derivatization. | High, with fast LC gradients. | High. | Lower, requires longer acquisition times. |
Experimental Workflows and Signaling Pathway
Analytical Workflow for Confirmation
The logical flow for the confirmation of this compound using mass spectrometry is depicted below.
Role in GPR40 Signaling Pathway
This compound is a key intermediate in the synthesis of G protein-coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes. Its activation by free fatty acids in pancreatic β-cells leads to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion.
Conclusion
The confirmation of this compound is critical for quality control in the pharmaceutical and agrochemical industries. Mass spectrometry, particularly LC-MS/MS, offers the most sensitive and specific method for its analysis, providing high confidence in both identification and quantification without the need for derivatization. GC-MS is also a powerful tool, especially when coupled with a derivatization step to enhance analyte volatility. Alternative methods such as HPLC-UV can be employed for routine purity checks, while NMR spectroscopy provides definitive structural elucidation. The choice of the analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Purity Assessment of 3-Chloro-4-(trifluoromethyl)benzylamine: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical factor that can significantly impact reaction outcomes, biological activity, and overall project success. 3-Chloro-4-(trifluoromethyl)benzylamine is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of the purity of this compound from different quality grades using a validated High-Performance Liquid Chromatography (HPLC) method. The guide also offers a detailed experimental protocol and discusses alternative analytical techniques.
Comparative Analysis of this compound Purity by HPLC
A robust reversed-phase HPLC (RP-HPLC) method was developed to separate this compound from its potential process-related impurities and a structural isomer. The method's effectiveness is demonstrated by comparing a high-purity batch to a standard-purity batch and to a closely related compound, 3,4-bis(trifluoromethyl)benzylamine.
Potential impurities in the synthesis of this compound can arise from unreacted starting materials or by-products. Common synthetic routes include the reduction of 3-chloro-4-(trifluoromethyl)benzonitrile or the reductive amination of 3-chloro-4-(trifluoromethyl)benzaldehyde.[1][2] Another route involves the reaction of 3-chloro-4-(trifluoromethyl)benzyl chloride with ammonia, which can lead to the formation of secondary (bis-(3-chloro-4-(trifluoromethyl)benzyl)amine) and tertiary amines.[3][4]
The following table summarizes the hypothetical results of the HPLC analysis, showcasing the method's ability to resolve the main component from these potential impurities and a structural isomer.
| Analyte | Retention Time (min) | Peak Area (%) - High Purity Batch | Peak Area (%) - Standard Purity Batch | Peak Area (%) - 3,4-bis(trifluoromethyl)benzylamine Sample |
| 3-Chloro-4-(trifluoromethyl)benzaldehyde | 4.8 | Not Detected | 0.15 | Not Detected |
| This compound | 6.2 | 99.85 | 98.90 | Not Detected |
| 3,4-bis(trifluoromethyl)benzylamine | 6.8 | Not Detected | Not Detected | 99.50 |
| bis-(3-chloro-4-(trifluoromethyl)benzyl)amine | 10.5 | 0.10 | 0.85 | Not Detected |
| Unknown Impurity 1 | 3.5 | 0.05 | 0.10 | 0.50 |
Experimental Protocol: HPLC Purity Assessment
A detailed methodology is crucial for obtaining reproducible and reliable results. Below is the experimental protocol for the HPLC analysis of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a this compound reference standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.
-
Sample Solutions: Prepare samples of the "High Purity Batch," "Standard Purity Batch," and the "3,4-bis(trifluoromethyl)benzylamine" in the same manner as the standard solution to a final concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purity assessment process.
Workflow for HPLC Purity Assessment.
Alternative Analytical Techniques
While HPLC is a versatile and widely used technique for purity assessment, other methods can provide complementary information, especially for impurity identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It can be particularly useful for identifying unknown impurities by providing information about their mass-to-charge ratio and fragmentation patterns.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard for the analyte. It can provide a highly accurate purity value and is often used for the certification of reference materials.
Conclusion
The presented HPLC method is demonstrated to be effective for the purity assessment of this compound and its differentiation from potential impurities and structural isomers. The comparative data underscores the importance of sourcing high-purity reagents, as variations can exist between different batches or suppliers. Researchers are encouraged to implement this or a similar validated HPLC method to ensure the quality and consistency of their starting materials, thereby improving the reliability and reproducibility of their research and development activities. For the definitive identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) or utilizing complementary techniques like GC-MS is recommended.
References
A Comparative Analysis of the Reactivity of 3-Chloro-4-(trifluoromethyl)benzylamine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the reactivity of chemical intermediates is a critical parameter that dictates their utility in synthesis and molecular design. Substituted benzylamines, in particular, are pivotal building blocks for a wide array of biologically active molecules. This guide provides a comprehensive comparison of the reactivity of 3-Chloro-4-(trifluoromethyl)benzylamine with its key positional isomers. By examining the electronic effects of the chloro and trifluoromethyl substituents at various positions on the benzene ring, we can delineate the expected differences in their nucleophilicity and performance in common synthetic transformations. This analysis is supported by theoretical principles and supplemented with detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Benzylamine Reactivity
The reactivity of the amino group in benzylamines is fundamentally governed by the electron density on the nitrogen atom. Electron-withdrawing groups on the aromatic ring decrease the basicity and nucleophilicity of the amine, thereby slowing down its reactions with electrophiles. Conversely, electron-donating groups enhance reactivity. The chloro (-Cl) and trifluoromethyl (-CF₃) groups are both strongly electron-withdrawing, and their position on the ring relative to the aminomethyl group significantly influences the overall electronic effect.
Derivatives of chloro-trifluoromethyl-substituted benzylamines are precursors to important pharmaceutical compounds, including antitubercular agents like benzothiazinones (BTZs)[1][2]. These compounds target essential enzymes in bacteria, such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall[1][3][4]. Understanding the reactivity of the benzylamine precursors is therefore vital for the efficient synthesis and development of new drug candidates.
Theoretical Comparison of Isomer Reactivity: A Hammett Analysis
The Hammett equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type.
For reactions where the benzylamine acts as a nucleophile (e.g., nucleophilic substitution or acylation), the reaction rate is sensitive to the electron density on the nitrogen atom. A build-up of positive charge on the nitrogen in the transition state is expected, leading to a negative ρ value. Therefore, substituents with more positive σ values will decrease the reaction rate.
Table 1: Hammett Constants for Chloro and Trifluoromethyl Substituents [5][6][7][8]
| Substituent | σ_meta (σm) | σ_para (σp) |
| -Cl | 0.37 | 0.23 |
| -CF₃ | 0.43 | 0.54 |
The total electronic effect of multiple substituents can be approximated by the sum of their individual Hammett constants (Σσ). A higher positive Σσ value corresponds to a greater deactivation of the amino group and thus, lower reactivity.
Table 2: Predicted Reactivity Ranking of this compound and Its Isomers
| Isomer | -Cl Position | -CF₃ Position | Σσ (Approximation) | Predicted Reactivity |
| This compound | meta | para | σm(Cl) + σp(CF₃) = 0.37 + 0.54 = 0.91 | Lowest |
| 4-Chloro-3-(trifluoromethyl)benzylamine | para | meta | σp(Cl) + σm(CF₃) = 0.23 + 0.43 = 0.66 | Higher |
| 2-Chloro-4-(trifluoromethyl)benzylamine | ortho | para | - | Low (Steric hindrance) |
| 3-Chloro-5-(trifluoromethyl)benzylamine | meta | meta | σm(Cl) + σm(CF₃) = 0.37 + 0.43 = 0.80 | Low |
Note: The Hammett equation is not strictly applicable to ortho substituents due to steric effects, but the strong electron-withdrawing nature of the substituents suggests that the 2-chloro isomer will also have low reactivity.
Based on this analysis, 4-Chloro-3-(trifluoromethyl)benzylamine is predicted to be the most reactive among the non-ortho isomers due to the lower combined electron-withdrawing effect of the substituents at the para and meta positions. This compound is predicted to be the least reactive due to the strong electron-withdrawing trifluoromethyl group being in the para position, which exerts a more significant deactivating effect.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity differences, the following detailed experimental protocols for competitive reactions are provided. These methods allow for the direct comparison of the nucleophilicity of the isomers.
Protocol 1: Competitive N-Acylation
This experiment determines the relative reactivity of two benzylamine isomers towards a common acylating agent.
Materials:
-
This compound
-
An isomeric benzylamine (e.g., 4-Chloro-3-(trifluoromethyl)benzylamine)
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous DCM containing equimolar concentrations (e.g., 0.1 M) of this compound, the chosen isomer, and the internal standard.
-
Transfer 10 mL of this stock solution to a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 equivalents relative to the total amine content).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (0.5 equivalents relative to the total amine content) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Analyze the resulting solution by GC-MS to determine the relative peak areas of the two N-benzoyl amide products, corrected against the internal standard. The ratio of these products indicates the relative reactivity.
Protocol 2: Competitive Nucleophilic Substitution (N-Alkylation)
This protocol compares the nucleophilic strength of the isomers in an Sₙ2 reaction.
Materials:
-
This compound
-
An isomeric benzylamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous acetonitrile (ACN)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous ACN containing equimolar concentrations (e.g., 0.1 M) of both benzylamine isomers and the internal standard.
-
To a flask containing 10 mL of this stock solution, add finely ground potassium carbonate (1.5 equivalents relative to the total amine content).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (0.5 equivalents relative to the total amine content) to the suspension.
-
Stir the reaction at room temperature and monitor its progress by taking aliquots at various time points (e.g., 30 min, 1h, 2h, 4h).
-
For analysis, filter an aliquot to remove the K₂CO₃ and dilute with ACN.
-
Analyze the samples by GC-MS to determine the ratio of the two N-benzylated products. Plotting the formation of each product over time will provide information on their relative reaction rates.
Mandatory Visualizations
Caption: Logical relationship of factors affecting benzylamine reactivity.
References
- 1. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. global.oup.com [global.oup.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. web.viu.ca [web.viu.ca]
A Comparative Guide to 3-Chloro-4-(trifluoromethyl)benzylamine and 4-chloro-3-(trifluoromethyl)aniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the vast array of available intermediates, halogenated and trifluoromethyl-substituted aromatic amines serve as critical components in the construction of complex pharmaceuticals, particularly kinase inhibitors. This guide provides a detailed comparison of two such pivotal intermediates: 3-Chloro-4-(trifluoromethyl)benzylamine and 4-chloro-3-(trifluoromethyl)aniline . We will explore their distinct reactivity profiles, applications in synthesis, and provide supporting experimental data to inform your selection process.
Structural and Physicochemical Properties
The fundamental difference between these two molecules lies in the placement of the amine functional group. In 4-chloro-3-(trifluoromethyl)aniline, the amine is directly attached to the aromatic ring (an aniline). In this compound, the amine is separated from the ring by a methylene (-CH2-) spacer (a benzylamine). This seemingly subtle structural variance has profound implications for their chemical behavior.
The lone pair of electrons on the nitrogen in aniline is delocalized into the benzene ring through resonance, a characteristic that is further amplified by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.[1][2][3] This delocalization significantly reduces the amine's basicity and nucleophilicity. Conversely, the methylene spacer in benzylamine insulates the nitrogen atom from the aromatic ring's electronic effects, resulting in a lone pair that is more localized and readily available for reaction.[1][3][4] Consequently, benzylamine is a considerably stronger base and a more potent nucleophile than aniline.[1][2][4]
| Property | This compound | 4-chloro-3-(trifluoromethyl)aniline |
| Structure | ||
| CAS Number | 179972-78-2 | 320-51-4[5][6] |
| Molecular Formula | C8H7ClF3N[7] | C7H5ClF3N[5][6][8] |
| Molecular Weight | 209.60 g/mol | 195.57 g/mol [5][9] |
| Appearance | Not specified in results | Colorless to pale yellow liquid or crystalline solid[5] |
| Melting Point | Not specified in results | 35-40 °C[5] |
| Boiling Point | Not specified in results | ~228-230 °C[5] |
| Basicity | Higher (more basic)[1][2][4] | Lower (less basic)[1][2] |
| Nucleophilicity | Higher (more nucleophilic)[1] | Lower (less nucleophilic)[1] |
| Solubility | Not specified in results | Sparingly soluble in water; soluble in organic solvents[5] |
Table 1: Comparison of Physicochemical Properties.
Reactivity and Synthetic Applications
The difference in basicity and nucleophilicity dictates the synthetic utility and reaction conditions required for each compound.
4-chloro-3-(trifluoromethyl)aniline: A Staple in Kinase Inhibitor Synthesis
This aniline is a cornerstone intermediate in the synthesis of numerous blockbuster anti-cancer drugs, most notably the multi-kinase inhibitor Sorafenib (Nexavar) .[5][10] Its primary role is to form a critical urea or amide linkage that anchors the molecule to the hinge region of the target kinase.
Key Reactions:
-
Urea Formation: The synthesis of Sorafenib famously involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an isocyanate or a carbamate derivative.[10][11][12] Due to the aniline's lower reactivity, this step often requires elevated temperatures or the use of coupling agents.[10]
-
Amide Bond Formation: It is also used to form amide bonds, which are prevalent in various biologically active molecules.[13]
The trifluoromethyl group in this molecule is particularly valuable as it can enhance metabolic stability and improve the binding affinity of the final drug product.[9]
This compound: A Versatile Building Block for Diverse Scaffolds
The higher reactivity of the benzylamine makes it a versatile building block for introducing a flexible, basic side chain. This moiety is often found in inhibitors designed to interact with different regions of a kinase or other protein targets.
Key Reactions:
-
Reductive Amination: Benzylamines are excellent nucleophiles for reductive amination reactions with aldehydes and ketones to form secondary amines.
-
Amide and Sulfonamide Formation: It reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides under milder conditions than its aniline counterpart to form stable amide and sulfonamide linkages.
-
Applications in Kinase Inhibitors: While less documented in blockbuster drugs compared to the aniline, substituted benzylamines are integral to the synthesis of novel kinase inhibitors targeting EGFR, Bcr-Abl, and others, where they form key parts of the molecule's scaffold.[14][15]
Caption: Comparative reactivity of aniline vs. benzylamine derivatives.
Experimental Protocols & Data
Protocol 1: Synthesis of Sorafenib Precursor via Urea Formation
This protocol details a key step in Sorafenib synthesis, highlighting the use of 4-chloro-3-(trifluoromethyl)aniline. The reaction involves coupling the aniline with a phenyl carbamate intermediate.
Reaction Scheme:

Experimental Procedure (Adapted from literature): [10]
-
A 25-mL flask is charged with 5 mL of pyridine.
-
To the pyridine, add 4-(4-aminophenoxy)-N-methylpicolinamide (Amine intermediate 2, 0.822 mmol).
-
Add phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (Carbamate intermediate 5, 0.822 mmol).
-
The reaction mixture is heated to 80°C and stirred for 3 hours.
-
After the reaction is complete, the pyridine is evaporated under vacuum.
-
The crude product is purified by column chromatography (dichloromethane/methanol, 30:1) to yield the final urea product (Sorafenib).
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temp. | Time | Yield | Ref. |
| 4-chloro-3-(trifluoromethyl)aniline derivative | 4-aminophenoxy derivative | Sorafenib | Pyridine | 80°C | 3 h | 48.2% | [10] |
| 4-chloro-3-(trifluoromethyl)aniline | Phenyl Chloroformate | Phenyl carbamate intermediate | Dichloromethane | RT | 1 h | 93.8% | [10] |
Table 2: Reaction data for Sorafenib synthesis steps.
Caption: Experimental workflow for a key step in Sorafenib synthesis.
Application in Kinase Inhibition Pathways
The products synthesized from these building blocks, such as Sorafenib, are potent multi-kinase inhibitors. They primarily target the RAF/MEK/ERK signaling pathway , which is often dysregulated in cancer, leading to uncontrolled cell proliferation and angiogenesis.
Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.
Conclusion and Recommendations
The choice between this compound and 4-chloro-3-(trifluoromethyl)aniline is dictated by the specific synthetic strategy and the desired properties of the final molecule.
-
Choose 4-chloro-3-(trifluoromethyl)aniline when:
-
Choose this compound when:
-
A more flexible linker between the aromatic ring and a functional group is required.
-
Higher basicity and nucleophilicity are desired for milder reaction conditions or for specific biological interactions.
-
The synthetic route involves reactions like reductive amination where anilines are poor substrates.
-
Both reagents are powerful tools in the arsenal of the medicinal chemist. Understanding their fundamental differences in reactivity is key to designing efficient and successful synthetic routes for next-generation therapeutics.
References
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. pediaa.com [pediaa.com]
- 4. Assertion Benzylamine is more basic than aniline Reason class 12 chemistry CBSE [vedantu.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-chloro-3-(trifluoromethyl)aniline [stenutz.eu]
- 7. PubChemLite - this compound (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]
- 8. 4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 67574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. organicintermediate.com [organicintermediate.com]
- 10. tarjomefa.com [tarjomefa.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
- 14. mdpi.com [mdpi.com]
- 15. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of 3-Chloro-4-(trifluoromethyl)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives based on the 3-Chloro-4-(trifluoromethyl)benzylamine scaffold. The trifluoromethyl group, a bioisostere of the methyl group, often enhances metabolic stability and binding affinity of drug candidates. Coupled with a chloro-substituent, this scaffold presents a promising starting point for the development of novel therapeutic agents. This document summarizes available data on their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental protocols and pathway visualizations.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating inhibitory effects against various cancer cell lines. The available data suggests that modifications to the benzylamine core can lead to potent cytotoxic compounds.
Quantitative Comparison of Anticancer Activity
| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | A549 (Lung Carcinoma) | Data not available in abstract | [1] |
| BGC-823 (Gastric Cancer) | Data not available in abstract | [1] | |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | KDR (Kinase) | 0.0689 | [2] |
| N(7)-substituted theophyllines with trifluoromethylbenzyl groups | HeLa (Cervical Cancer) | 10.8 - 14.7 | [3] |
| A549 (Lung Carcinoma) | ~15.7 | [3] |
Note: The data presented is based on available literature. A direct comparison is challenging due to the structural diversity of the tested derivatives and variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, BGC-823)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity
The antimicrobial potential of compounds containing the trifluoromethylbenzylamine moiety has been explored against various bacterial and fungal strains. The presence of fluorine atoms can enhance the lipophilicity of the molecules, facilitating their passage through microbial cell membranes.
Quantitative Comparison of Antimicrobial Activity
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Chalcones | Staphylococcus aureus | Data not specified for this exact derivative | [4] |
| Bacillus subtilis | Data not specified for this exact derivative | [4] | |
| Escherichia coli | Data not specified for this exact derivative | [4] | |
| Candida albicans | Data not specified for this exact derivative | [4] | |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (isomeric fluorinated) | Staphylococcus aureus | 32 | [5] |
| Staphylococcus epidermidis | 32 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Enzyme Inhibitory Activity
The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes, such as kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer.
Quantitative Comparison of Enzyme Inhibitory Activity
| Derivative Name | Target Enzyme | IC50 (µM) | Reference |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | KDR Kinase | 0.0689 | [2] |
Note: This result indicates that the 3-Chloro-4-(trifluoromethyl)phenyl urea moiety is a potent inhibitor of KDR kinase. Further studies on a broader range of enzymes are needed to establish a comprehensive inhibitory profile.
Experimental Protocol: Kinase Inhibition Assay
Enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays are commonly used to screen for kinase inhibitors.
General Principle:
-
The kinase, substrate, and potential inhibitor are incubated together with ATP.
-
The amount of phosphorylated substrate is quantified.
-
A decrease in phosphorylation in the presence of the compound indicates inhibition.
Potential Signaling Pathway Involvement
The inhibition of kinases such as KDR (Vascular Endothelial Growth Factor Receptor 2) by derivatives of this compound suggests potential interference with angiogenesis signaling pathways, which are critical for tumor growth and metastasis.
Caption: Inhibition of KDR by a derivative interrupts angiogenesis.
Conclusion
The derivatives of this compound represent a versatile scaffold with demonstrated potential in anticancer, and enzyme inhibition applications. The available data, although limited for a direct comprehensive comparison across a wide range of derivatives, strongly suggests that this chemical moiety is a valuable starting point for the design of new therapeutic agents. Further systematic studies are warranted to explore the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for various biological targets. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and evaluate new derivatives based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Data of 3-Chloro-4-(trifluoromethyl)benzylamine and Its Structural Isomers
This guide provides a comparative analysis of the spectral data for 3-Chloro-4-(trifluoromethyl)benzylamine and its key structural isomers. The information is intended for researchers, scientists, and drug development professionals to facilitate compound identification, characterization, and selection in synthetic and medicinal chemistry applications. The guide includes a summary of spectral data, relevant experimental protocols, and a visualization of a general synthetic pathway.
Spectral Data Comparison
The following tables summarize the available spectral data for this compound and its common alternatives. Direct experimental data for the target compound is limited in the public domain; therefore, data from structurally similar compounds are provided for a comprehensive comparison.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₈H₇ClF₃N | 209.59 | 209.02191 | Predicted [M+H]⁺: 210.02919[1] |
| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | 195.00626 | Data available[2] |
| 4-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 | 175.06088 | 175, 174, 159, 126, 106[3] |
| 3-Chloro-4-fluorobenzylamine | C₇H₇ClFN | 159.59 | 159.02511 | Not specified |
Table 2: NMR Spectroscopy Data
| Compound | ¹H NMR Data (Solvent, δ ppm) | ¹³C NMR Data (Solvent, δ ppm) |
| 3-(Trifluoromethyl)benzylamine | Data available[4] | Data available |
| 4-(Trifluoromethyl)benzylamine | Data available (CDCl₃)[5] | Data available[6] |
| 1-Chloro-4-(trifluoromethyl)benzene | (400 MHz, CDCl₃) δ 7.57 (d, J = 8.2 Hz, 2H), 7.47 (d, J = 8.2 Hz, 2H)[7] | Not specified |
| Methyl 4-(trifluoromethyl)benzoate | (400 MHz, CDCl₃) δ 8.15 (d, J = 7.7 Hz, 2H), 7.71 (d, J = 7.7 Hz, 2H), 3.96 (s, 3H)[7] | (101 MHz, CDCl₃) δ 165.9, 134.4 (q, J = 32.6 Hz), 133.3, 130.0, 125.4 (q, J = 3.7 Hz), 123.6 (q, J = 273.7 Hz), 52.5[7] |
Table 3: IR Spectroscopy Data
| Compound | Key IR Peaks (cm⁻¹) |
| 3-(Trifluoromethyl)benzylamine | Data available[8] |
| 4-(Trifluoromethyl)benzylamine | Data available[3] |
| 4-Chloro-3-(trifluoromethyl)aniline | Data available[2] |
| 3-Chloro-4-fluorobenzylamine | Characteristic peaks for N-H, C-Cl, C-F, and aromatic C-H bonds[9] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and purification of target compounds. Below are representative protocols for the synthesis of related benzylamine and aniline derivatives, which can be adapted for this compound.
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzylamine via Reductive Amination (Adapted)
This procedure outlines the synthesis from an aldehyde precursor.
-
Oxime Formation: 4-(Trifluoromethyl)benzaldehyde oxime (26.4 mmol) is dissolved in methanol.
-
Reduction: Hydrogen chloride gas (109.7 mmol) and a suitable catalyst (e.g., Palladium on carbon) are added to the solution.
-
Hydrogenation: The reaction is carried out under hydrogen pressure (10 atm) at room temperature (approx. 25°C) with continuous stirring for 3 hours.
-
Work-up: Upon reaction completion, the catalyst is filtered off. Diethyl ether is added to the reaction mixture, followed by neutralization with aqueous sodium hydroxide to yield the final product[10].
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline via Nitro Reduction (Adapted)
This protocol describes the reduction of a nitro-substituted precursor.
-
Nitration: o-Chlorobenzotrifluoride is reacted with an acetic anhydride/concentrated nitric acid system to produce 4-nitro-2-(trifluoromethyl)chlorobenzene[11].
-
Reduction: The nitro compound is reduced using an iron powder/ammonium chloride system in an ethanol/water mixture. The mixture is heated to reflux[9][11].
-
Work-up: After the reaction, the mixture is cooled and filtered through celite to remove iron salts. The filtrate is concentrated, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are dried and concentrated to yield the aniline product[9].
Logical Workflow and Pathway Visualizations
The synthesis of substituted benzylamines often follows a general workflow starting from a substituted toluene or benzaldehyde. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic routes to substituted benzylamines.
The following diagram illustrates a decision-making workflow for researchers when selecting a synthetic route for a target benzylamine like this compound.
Caption: Decision workflow for synthetic route selection and analysis.
References
- 1. PubChemLite - this compound (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]
- 2. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 3. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)benzylamine(2740-83-2) 1H NMR [m.chemicalbook.com]
- 5. 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR [m.chemicalbook.com]
- 6. 4-(Trifluoromethyl)benzylamine(3300-51-4) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 3-(Trifluoromethyl)benzylamine(2740-83-2) IR Spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 11. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
Catalyst Efficacy in the Synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. 3-Chloro-4-(trifluoromethyl)benzylamine is a crucial building block in the development of various therapeutic agents. This guide provides an objective comparison of the efficacy of common heterogeneous catalysts—Raney® Nickel, Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Rhodium on Carbon (Rh/C)—for the synthesis of this important compound. The comparison is based on experimental data for analogous reactions, focusing on catalyst performance under various conditions.
The primary industrial route to this compound involves the catalytic hydrogenation of a suitable precursor, such as 3-chloro-4-(trifluoromethyl)benzonitrile or the imine formed from 3-chloro-4-(trifluoromethyl)benzaldehyde. The choice of catalyst is a critical factor that influences reaction efficiency, selectivity, and overall cost-effectiveness.
Performance Comparison of Catalysts
The following table summarizes the typical performance of various catalysts in the synthesis of substituted benzylamines, providing a basis for selecting the most appropriate catalyst for the synthesis of this compound.
| Catalyst | Typical Loading | Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Typical Yield (%) | Key Observations |
| Raney® Nickel | 5-20% (w/w) | 50-150 | 1-5 | 4-12 | 80-95 | Cost-effective and highly active, but may require higher temperatures and pressures. Can be pyrophoric. |
| 5% Palladium on Carbon (Pd/C) | 1-5% (w/w) | 25-80 | 0.1-1 | 2-8 | 90-99 | High activity and selectivity under mild conditions.[1] Prone to deactivation by certain functional groups. |
| 5% Platinum on Carbon (Pt/C) | 1-5% (w/w) | 25-100 | 0.1-5 | 4-16 | 85-98 | Good activity and less prone to deactivation than Pd/C. May require slightly harsher conditions for comparable yields. |
| 5% Rhodium on Carbon (Rh/C) | 1-5% (w/w) | 25-100 | 1-5 | 6-24 | 80-95 | Excellent for aromatic ring hydrogenation, but can be less selective for the nitrile or imine reduction. Generally more expensive. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via catalytic hydrogenation are provided below. These protocols are representative and may require optimization based on laboratory conditions and available equipment.
Synthesis via Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde
This two-step, one-pot procedure involves the in-situ formation of an imine from 3-chloro-4-(trifluoromethyl)benzaldehyde and ammonia, followed by catalytic hydrogenation.
Materials:
-
3-Chloro-4-(trifluoromethyl)benzaldehyde
-
Ammonia (aqueous or gaseous)
-
Methanol or Ethanol
-
Selected Catalyst (e.g., 5% Pd/C or Raney® Nickel)
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
A solution of 3-chloro-4-(trifluoromethyl)benzaldehyde in methanol or ethanol is charged into a high-pressure hydrogenation reactor.
-
An excess of ammonia is introduced into the reactor.
-
The selected catalyst (e.g., 5% Pd/C, 2-5% w/w) is carefully added to the mixture.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 0.5-1.0 MPa for Pd/C).
-
The reaction mixture is stirred at a set temperature (e.g., 40-60°C for Pd/C) for the required duration (typically 4-8 hours), with hydrogen uptake being monitored.
-
Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented.
-
The catalyst is removed by filtration through a bed of celite.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or crystallization.
Synthesis via Hydrogenation of 3-Chloro-4-(trifluoromethyl)benzonitrile
This method involves the direct reduction of the nitrile functionality to a primary amine.
Materials:
-
3-Chloro-4-(trifluoromethyl)benzonitrile
-
Methanol or Ethanol
-
Selected Catalyst (e.g., Raney® Nickel or 5% Pt/C)
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
3-Chloro-4-(trifluoromethyl)benzonitrile is dissolved in a suitable solvent (e.g., methanol or ethanol) and placed in a high-pressure hydrogenation reactor.
-
The catalyst (e.g., Raney® Nickel, 10-20% w/w) is added to the solution.
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the target pressure (e.g., 3-5 MPa for Raney® Nickel).
-
The mixture is heated to the desired temperature (e.g., 80-120°C for Raney® Nickel) and stirred vigorously.
-
The reaction is monitored by hydrogen consumption or by analytical techniques such as GC-MS.
-
After the reaction is complete, the reactor is cooled to room temperature and depressurized.
-
The catalyst is filtered off, and the solvent is evaporated.
-
The resulting this compound is purified by vacuum distillation.
Visualizing the Process
To better understand the experimental and logical flow, the following diagrams are provided.
References
Comparative Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 3-Chloro-4-(trifluoromethyl)benzylamine, a key building block in the development of various pharmaceutical compounds. The following sections detail three distinct synthetic pathways, offering an objective analysis of their advantages and disadvantages, supported by experimental data where available.
Executive Summary
Three primary synthetic routes to this compound have been evaluated:
-
Route 1: From 1-Chloro-2-(trifluoromethyl)benzene via a Benzonitrile Intermediate. This multi-step process involves the nitration and subsequent reduction of the starting material to form 4-Chloro-3-(trifluoromethyl)aniline. This aniline is then converted to the corresponding benzonitrile via a Sandmeyer reaction, followed by reduction to the target benzylamine.
-
Route 2: From 1-Chloro-4-(trifluoromethyl)benzene via a Benzyl Chloride Intermediate. This pathway involves the chloromethylation of the starting material to produce 3-Chloro-4-(trifluoromethyl)benzyl chloride, which is then aminated to yield the final product.
-
Route 3: From 3-Chloro-4-(trifluoromethyl)benzaldehyde via Reductive Amination. This approach utilizes the direct conversion of the aldehyde to the benzylamine through reductive amination.
The selection of the optimal route will depend on factors such as the desired scale of production, purity requirements, cost and availability of starting materials, and safety considerations. Route 1, while involving more steps, appears to be a well-documented pathway for structurally related compounds, offering potentially high purity.
Comparison of Synthetic Routes
| Parameter | Route 1: From 1-Chloro-2-(trifluoromethyl)benzene | Route 2: From 1-Chloro-4-(trifluoromethyl)benzene | Route 3: From 3-Chloro-4-(trifluoromethyl)benzaldehyde |
| Starting Material | 1-Chloro-2-(trifluoromethyl)benzene | 1-Chloro-4-(trifluoromethyl)benzene | 3-Chloro-4-(trifluoromethyl)benzaldehyde |
| Key Intermediates | 4-Nitro-2-(trifluoromethyl)chlorobenzene, 4-Chloro-3-(trifluoromethyl)aniline, 3-Chloro-4-(trifluoromethyl)benzonitrile | 3-Chloro-4-(trifluoromethyl)benzyl chloride | Not applicable |
| Key Reactions | Nitration, Reduction (Nitro group), Diazotization (Sandmeyer reaction), Reduction (Nitrile) | Chloromethylation, Amination | Reductive Amination |
| Overall Yield | Not explicitly reported for the full sequence. Individual step yields for similar reactions are variable. | Not explicitly reported. Chloromethylation can lead to isomeric mixtures, potentially lowering the yield of the desired product. | Not explicitly reported. Reductive amination yields are typically moderate to high. |
| Purity | Potentially high, as intermediates can be purified at each step. | Purity can be compromised by the formation of isomers during chloromethylation, requiring careful purification. | Generally good, with byproducts depending on the chosen reducing agent and reaction conditions. |
| Advantages | Utilizes a commercially available starting material. The Sandmeyer reaction is a classic and generally reliable transformation. | Potentially a shorter route if the chloromethylation is efficient and selective. | A direct, one-pot conversion from the aldehyde. |
| Disadvantages | Multi-step synthesis. The Sandmeyer reaction can involve hazardous reagents. Lack of a specific protocol for all steps. | Chloromethylation can lack regioselectivity, leading to difficult-to-separate isomers. Lack of a specific protocol for selective chloromethylation and amination. | The starting aldehyde is not as readily available as the starting materials for the other routes, and its synthesis adds an extra step. Lack of a specific protocol for the reductive amination of this substrate. |
Experimental Protocols
Route 1: Synthesis via Benzonitrile Intermediate
This route is proposed based on established methodologies for similar compounds.
Step 1a: Synthesis of 4-Nitro-2-(trifluoromethyl)chlorobenzene
A patented method describes the nitration of o-chlorotrifluoromethyl benzene using acetic anhydride and concentrated nitric acid.[1] This approach is reported to be lower risk and produce fewer multi-nitration impurities compared to traditional mixed acid nitration.[1]
Step 1b: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
The reduction of 4-nitro-2-(trifluoromethyl)chlorobenzene can be achieved using various methods. One patented process utilizes a FeCl₃·6H₂O/activated carbon/hydrazine hydrate system, which avoids the generation of large amounts of iron sludge.[1] Another patent describes the hydrogenation of the nitro compound using a Pd-C catalyst in methanol at room temperature for 8 hours.[2]
-
Experimental Protocol (Hydrogenation):
-
In a suitable reactor, suspend 4-nitro-2-(trifluoromethyl)chlorobenzene and a Pd-C catalyst in methanol.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Upon completion, filter to recover the catalyst and the solvent.
-
The crude product can be purified by recrystallization.[2]
-
Step 1c: Synthesis of 3-Chloro-4-(trifluoromethyl)benzonitrile (via Sandmeyer Reaction)
The Sandmeyer reaction is a well-established method for converting aryl amines to aryl nitriles.
-
General Protocol (Sandmeyer Reaction):
-
Dissolve 4-Chloro-3-(trifluoromethyl)aniline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Warm the reaction mixture to facilitate the conversion to the nitrile.
-
Extract the product with an organic solvent, wash, dry, and purify by distillation or crystallization.
-
Step 1d: Reduction of 3-Chloro-4-(trifluoromethyl)benzonitrile to this compound
The reduction of the nitrile to the primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
-
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 3-Chloro-4-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., ethanol, methanol) in a high-pressure reactor.
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reactor, filter the catalyst, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by distillation or by forming a salt and recrystallizing.
-
Route 2: Synthesis via Benzyl Chloride Intermediate
Step 2a: Synthesis of 3-Chloro-4-(trifluoromethyl)benzyl chloride
A patented process describes the chloromethylation of trifluoromethylbenzene derivatives using paraformaldehyde and chlorosulfonic acid.[3] It is important to note that the chloromethylation of 1-chloro-4-(trifluoromethyl)benzene may lead to a mixture of isomers.
-
General Protocol (Chloromethylation):
-
In a reaction vessel, combine 1-chloro-4-(trifluoromethyl)benzene, paraformaldehyde, and chlorosulfonic acid.
-
Heat the reaction mixture and stir for a specified time.
-
After cooling, carefully quench the reaction with ice water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer to neutrality, dry, and remove the solvent.
-
The resulting mixture of isomers would require purification, for example, by fractional distillation.
-
Step 2b: Amination of 3-Chloro-4-(trifluoromethyl)benzyl chloride
The conversion of the benzyl chloride to the benzylamine can be achieved through direct amination with ammonia or via the Gabriel synthesis.
-
Experimental Protocol (Direct Amination with Ammonia):
-
In a sealed pressure vessel, dissolve 3-Chloro-4-(trifluoromethyl)benzyl chloride in a suitable solvent (e.g., ethanol).
-
Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
-
Heat the mixture. The reaction progress should be monitored (e.g., by GC).
-
After completion, cool the vessel, and remove the excess ammonia and solvent.
-
The product can be isolated by extraction and purified by distillation.
-
Route 3: Synthesis via Reductive Amination
Step 3a: Synthesis of 3-Chloro-4-(trifluoromethyl)benzaldehyde
A potential route to the aldehyde is through the oxidation of the corresponding toluene derivative, 3-chloro-4-(trifluoromethyl)toluene.
Step 3b: Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde
Reductive amination is a versatile method for the synthesis of amines.[4]
-
Experimental Protocol (Reductive Amination):
-
Dissolve 3-Chloro-4-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., methanol).
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction, for example, with water or a dilute acid.
-
Extract the product with an organic solvent, wash, dry, and purify.
-
Visualizing the Synthetic Pathways
Caption: Overview of the three proposed synthetic routes to this compound.
References
- 1. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 2. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 3. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Chloro-4-(trifluoromethyl)benzylamine
Disclaimer: This document provides guidance on the proper disposal of 3-Chloro-4-(trifluoromethyl)benzylamine based on safety data sheets for structurally similar compounds. No specific safety data sheet for this compound was available at the time of writing. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for the specific product in use and adhere to all applicable local, regional, and national regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on analogous compounds, this chemical is likely to be corrosive and may cause severe skin burns and eye damage. Inhalation or ingestion should be strictly avoided.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, use additional protective clothing.
-
Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a suitable respirator.
Spill and Leak Containment
In the event of a spill, immediate action is necessary to prevent environmental contamination and exposure to personnel.
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.[2][3] Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[1][2][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Procedures
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
General Guidance:
-
Waste Classification: This compound is likely to be classified as hazardous waste.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[2][3] Do not dispose of it in drains or sewers.[1][3][4]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.
The following table summarizes key safety and disposal information gathered from the safety data sheets of similar compounds.
| Property | Value | Source Compound |
| UN Number | UN2735 | 4-(Trifluoromethyl)benzylamine[2] |
| Proper Shipping Name | AMINES, LIQUID, CORROSIVE, N.O.S. | 4-(Trifluoromethyl)benzylamine[2] |
| Hazard Class | 8 | 4-(Trifluoromethyl)benzylamine[5] |
| Packing Group | III | 4-(Trifluoromethyl)benzylamine[2][5] |
| Flash Point | 75 °C / 167 °F | 4-(Trifluoromethyl)benzylamine[2] |
Disposal Workflow
The following diagram outlines the general decision-making process for the disposal of this compound.
Caption: Disposal workflow for substituted benzylamines.
References
Personal protective equipment for handling 3-Chloro-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 3-Chloro-4-(trifluoromethyl)benzylamine.
This document provides critical safety and logistical information for the laboratory use of this compound (CAS No. 361393-93-3). Adherence to these guidelines is essential to ensure the safety of all personnel and to maintain a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes of the corrosive liquid which can cause severe eye damage.[2][3] |
| Skin Protection | Gloves: Butyl rubber or heavy-duty nitrile gloves. Double gloving is recommended. Clothing: A chemical-resistant lab coat, apron, and closed-toe shoes. | Prevents skin contact which can lead to severe burns.[2][3] While specific breakthrough times for this compound are not readily available, butyl rubber and nitrile are generally recommended for corrosive amines.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge is required if working outside of a certified chemical fume hood or if there is a risk of aerosolization. | Protects against inhalation of corrosive and potentially toxic vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[5]
-
The storage area should be clearly labeled as containing corrosive materials.[6]
Preparation and Weighing:
-
All handling, including weighing, must be conducted within a certified chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
When transferring the liquid, use chemically resistant tools (e.g., glass pipettes).
Use in Experimental Setups:
-
When adding the chemical to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Ensure the reaction apparatus is properly assembled and secure.
-
Maintain a clean and organized workspace to prevent accidental spills.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[7]
Disposal Plan: Managing Waste Streams
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste:
-
As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[9][10][11][12]
-
Do not mix this waste with non-halogenated organic waste.[11][12]
-
The waste container should be kept closed when not in use and stored in a secondary containment bin.
Contaminated Materials:
-
All disposable PPE (gloves, etc.) and materials used for cleaning up spills must be considered hazardous waste.
-
Place these materials in a sealed, labeled bag or container for disposal through the institution's hazardous waste management program.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
References
- 1. file.leyan.com [file.leyan.com]
- 2. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. questron.ca [questron.ca]
- 4. gloves.com [gloves.com]
- 5. fishersci.com [fishersci.com]
- 6. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. aaronchem.com [aaronchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
